molecular formula C8H9NO3 B105274 Ethyl 4-hydroxynicotinate CAS No. 57905-31-4

Ethyl 4-hydroxynicotinate

Cat. No.: B105274
CAS No.: 57905-31-4
M. Wt: 167.16 g/mol
InChI Key: ADNXCHQUIPXULO-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxynicotinate, also known as Ethyl 4-hydroxynicotinate, is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-hydroxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h3-5H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNXCHQUIPXULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355785
Record name ethyl 4-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57905-31-4
Record name ethyl 4-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Synthesis Strategies for Ethyl 4-Hydroxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1711-22-4 | Formula: C₈H₉NO₃ | MW: 167.16 g/mol

Executive Summary & Strategic Importance

Ethyl 4-hydroxynicotinate (E4HN) is a critical heterocyclic building block in medicinal chemistry, serving as the scaffold for hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs) and various tyrosine kinase inhibitors.

The synthesis of E4HN is chemically non-trivial due to the pyridone-hydroxypyridine tautomerism , which dictates solubility, reactivity, and purification behavior. Unlike simple pyridine esters, the 4-hydroxy substituent induces a zwitterionic character in the free acid and significant hydrogen bonding in the ester, often complicating standard Fischer esterification protocols.

This guide details two validated pathways:

  • The Direct Esterification Route (Scale-Up Preferred): Utilizing thionyl chloride (

    
    ) to overcome activation energy barriers.
    
  • The Nucleophilic Substitution Route (Functionalization): Hydrolysis of ethyl 4-chloronicotinate for high-purity applications.

Chemical Architecture & Tautomerism

Before initiating synthesis, researchers must understand the substrate's behavior. In the solid state and polar solvents, E4HN exists predominantly as the 4-pyridone (NH-form) rather than the 4-hydroxypyridine (OH-form).

  • Implication: The "pyridone" form has higher melting points and lower solubility in non-polar organic solvents (e.g., hexane, toluene) compared to standard esters.

  • Analysis: NMR signals will show a downfield NH proton (

    
     ppm) and a carbonyl-like C4 signal.
    

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxy 4-Hydroxypyridine Form (Aromatic OH) Pyridone 4-Pyridone Form (NH-Carbonyl) Hydroxy->Pyridone Polar Solvent / Solid State

Figure 1: The tautomeric equilibrium shifts toward the pyridone form in polar media, influencing extraction strategies.

Pathway A: Acid-Catalyzed Thionyl Chloride Esterification

Best For: Bulk synthesis, cost-efficiency, and utilizing commercially available 4-hydroxynicotinic acid.

The Mechanistic Logic

Standard acid catalysis (e.g.,


) is often insufficient for 4-hydroxynicotinic acid due to its high melting point (>250°C) and poor solubility in ethanol. Thionyl chloride (

) serves a dual function:
  • In situ Acid Generation: Reacts with ethanol to generate anhydrous

    
    .
    
  • Water Scavenging: Consumes water produced during esterification, driving the equilibrium forward (Le Chatelier’s principle).

  • Activation: Transiently forms the acid chloride species, which is highly reactive toward ethanol.

Detailed Protocol

Reagents:

  • 4-Hydroxynicotinic acid (1.0 eq)

  • Absolute Ethanol (10-15 volumes)

  • Thionyl Chloride (1.5 - 2.0 eq)

Step-by-Step Methodology:

  • Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Slurry Formation: Charge 4-hydroxynicotinic acid and absolute ethanol. Stir to form a suspension. Cool to 0–5°C using an ice bath.

  • Activation: Add thionyl chloride dropwise over 30–60 minutes. Caution: Exothermic reaction with significant gas evolution (

    
    , 
    
    
    
    ).
  • Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78°C). Maintain reflux for 6–12 hours.

    • Checkpoint: The suspension should dissolve into a clear solution as the ester forms.

  • Concentration: Distill off approximately 70-80% of the ethanol under reduced pressure.

  • Neutralization & Isolation:

    • Cool the residue to 0°C.

    • Slowly add saturated aqueous

      
       or 
      
      
      
      until pH 7–8. Note: The product may precipitate as a white/off-white solid upon neutralization.
    • If solid precipitates: Filter, wash with cold water, and dry.[1]

    • If oil forms: Extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.
      

Yield Expectation: 85–92% Purity: >98% (after recrystallization from Ethanol/Ether).

EsterificationWorkflow Start Start: 4-Hydroxynicotinic Acid + EtOH (0°C) AddSOCl2 Add SOCl2 Dropwise (Exothermic, Gas Evolution) Start->AddSOCl2 Reflux Reflux 8-12h (Clear Solution) AddSOCl2->Reflux Conc Concentrate under Vacuum Reflux->Conc Neutralize Neutralize with NaHCO3 (pH 7-8) Conc->Neutralize Isolate Filtration or EtOAc Extraction Neutralize->Isolate

Figure 2: Critical process flow for Thionyl Chloride mediated esterification.

Pathway B: Nucleophilic Substitution (Hydrolysis of 4-Chloro)

Best For: Scenarios where Ethyl 4-chloronicotinate is the available precursor or when avoiding harsh acidic conditions is necessary for other functional groups.

The Mechanistic Logic

This pathway utilizes an


 (Nucleophilic Aromatic Substitution) mechanism. The 4-position of the pyridine ring is activated for nucleophilic attack by the electron-withdrawing nitrogen and the ester group at position 3. Water acts as the nucleophile to displace the chloride.
Detailed Protocol

Reagents:

  • Ethyl 4-chloronicotinate (1.0 eq)

  • Water (Solvent/Reactant)

  • Acid Catalyst (HCl or TFA, 0.1 eq) or Mild Base (depending on substrate stability)

Step-by-Step Methodology:

  • Dissolution: Dissolve Ethyl 4-chloronicotinate in a mixture of Water/THF (1:1) or pure water if utilizing acid catalysis.

  • Hydrolysis: Heat the mixture to 60–80°C.

    • Note: Under acidic conditions, the chloride is displaced by water. The ester group at C3 is relatively stable but prolonged heating in strong acid/base can lead to saponification (undesired hydrolysis of the ester to the acid).

  • Monitoring: Monitor by HPLC for the disappearance of the chloro-starting material (RT shift).

  • Workup:

    • Adjust pH to 6–7.

    • The product (E4HN) often precipitates due to its lower solubility compared to the chloro-precursor.

    • Filter and dry.[2]

Critical Control Point: Avoid strong bases (NaOH/KOH) during hydrolysis, as they will preferentially hydrolyze the ethyl ester to the carboxylic acid, destroying the target molecule.

Analytical Validation & Quality Control

To ensure scientific integrity, the synthesized product must be validated against the following criteria.

Data Summary Table
ParameterSpecificationMethod of Verification
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 228–232°C (Varies by polymorph)Capillary MP Apparatus
1H NMR (DMSO-d6)

1.28 (t, 3H), 4.25 (q, 2H), 6.25 (d, 1H), 8.1 (s, 1H), 11.5 (br s, NH)
400 MHz NMR
Mass Spec [M+H]+ = 168.1LC-MS (ESI)
Solubility Soluble in DMSO, DMF; Sparingly in Water, EtOHSolubility Test
Impurity Profile
  • 4-Hydroxynicotinic Acid: Result of over-hydrolysis. Detected by HPLC (shorter retention time).

  • Ethyl 4-ethoxynicotinate: Result of O-alkylation vs N-alkylation competition during alternative synthesis routes.

  • Dimerization: Rare, but possible under high thermal stress.

References

  • ChemicalBook. (2024). Ethyl 4-Hydroxynicotinate Properties and Suppliers. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15488, Ethyl 4-hydroxynicotinate. Retrieved from

  • MDPI. (2018). Synthesis and Crystal Structure of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (Reference for esterification/alkylation protocols in similar heterocyclic systems). Retrieved from

  • Master Organic Chemistry. (2023). Fischer Esterification Mechanism and Protocol. Retrieved from

Sources

An In-depth Technical Guide to the Tautomerism of Ethyl 4-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxynicotinate, a key heterocyclic building block, exhibits significant keto-enol tautomerism, a phenomenon critical to its reactivity, binding characteristics, and overall utility in medicinal chemistry and materials science. This guide provides a comprehensive exploration of this tautomeric equilibrium, detailing the underlying principles and offering robust, field-proven protocols for its qualitative and quantitative analysis. As a senior application scientist, the following sections synthesize theoretical knowledge with practical, validated methodologies, focusing on spectroscopic techniques like UV-Vis and ¹H NMR to empower researchers in their drug development and molecular design endeavors.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the behavior of many organic molecules. This phenomenon, which often involves the migration of a proton, can profoundly influence a molecule's physicochemical properties, including its acidity, lipophilicity, hydrogen bonding capabilities, and three-dimensional shape. For drug development professionals, a thorough understanding of a compound's tautomeric preferences is not merely academic; it is a fundamental aspect of rational drug design, impacting everything from target binding and membrane permeability to metabolic stability and off-target effects.

Ethyl 4-hydroxynicotinate serves as an exemplary case study. Its existence as an equilibrium mixture of the enol (4-hydroxy) and keto (4-oxo) forms presents both challenges and opportunities in the design of novel therapeutics. The prevalence of one tautomer over the other can be modulated by the surrounding environment, a characteristic that can be harnessed to optimize drug-receptor interactions. This guide will delve into the factors governing this equilibrium and provide the practical tools necessary for its precise characterization.

The Tautomeric Equilibrium of Ethyl 4-hydroxynicotinate

Ethyl 4-hydroxynicotinate exists in a dynamic equilibrium between its enol form, ethyl 4-hydroxynicotinate, and its keto form, ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. This is a classic example of keto-enol tautomerism within a heterocyclic system.

Caption: Tautomeric equilibrium of ethyl 4-hydroxynicotinate.

The position of this equilibrium, defined by the tautomeric equilibrium constant (Kt = [keto]/[enol]), is not static. It is significantly influenced by several factors, with solvent polarity being one of the most critical.

The Role of Solvent Polarity and Hydrogen Bonding

In non-polar solvents, the enol form of similar 4-hydroxypyridine systems can be present in significant amounts. However, in polar solvents, and particularly in the solid state, the equilibrium overwhelmingly favors the keto (pyridone) tautomer.[1] This preference is primarily due to two factors:

  • Dipole-Dipole Interactions: The keto tautomer is a zwitterionic species with a significant dipole moment. Polar solvents can effectively solvate and stabilize this charge separation, thus shifting the equilibrium towards the keto form.

  • Hydrogen Bonding: The pyridone form possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows for the formation of strong intermolecular hydrogen bonds, either with other pyridone molecules or with protic solvents like water and alcohols. This extensive hydrogen bonding network provides substantial stabilization, making the keto form more energetically favorable in such environments.

The aromaticity of the pyridine ring also plays a role. While the enol form has a classic aromatic pyridine ring, the pyridone form can also be considered aromatic due to the delocalization of the nitrogen lone pair into the ring system.

Synthesis of Ethyl 4-hydroxynicotinate

A reliable method for the synthesis of ethyl 4-hydroxynicotinate is the Fischer esterification of 4-hydroxynicotinic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a classic and robust method for ester formation.[2][3]

synthesis_workflow start 4-Hydroxynicotinic Acid + Ethanol reflux Reflux with Acid Catalyst (e.g., H₂SO₄) start->reflux workup Aqueous Workup & Neutralization reflux->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Ethyl 4-hydroxynicotinate purification->product

Caption: Workflow for the synthesis of ethyl 4-hydroxynicotinate.

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system, where the progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by spectroscopic methods.

Materials:

  • 4-Hydroxynicotinic acid

  • Absolute ethanol (excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware for reflux, extraction, and chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxynicotinic acid in a large excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for several hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting material.[4]

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralization: Redissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the identity and purity of the synthesized ethyl 4-hydroxynicotinate using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Analysis of Tautomerism

UV-Vis and ¹H NMR spectroscopy are powerful and readily accessible techniques for the qualitative and quantitative analysis of the tautomeric equilibrium of ethyl 4-hydroxynicotinate.

UV-Vis Spectroscopy

The enol and keto tautomers of 4-hydroxypyridine derivatives have distinct electronic structures and thus exhibit different UV-Vis absorption spectra. The enol form typically shows a π → π* transition at a shorter wavelength, while the more conjugated and polar keto form absorbs at a longer wavelength.[5] By measuring the absorbance of a solution of ethyl 4-hydroxynicotinate in solvents of varying polarity, the shift in the tautomeric equilibrium can be readily observed.

Materials:

  • Synthesized ethyl 4-hydroxynicotinate

  • A series of solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water)[6]

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of ethyl 4-hydroxynicotinate in a suitable solvent (e.g., ethanol).

  • Sample Preparation: Prepare a series of dilute solutions of the compound in each of the chosen solvents. The concentration should be adjusted to ensure the absorbance maxima are within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm), using the pure solvent as a blank.

  • Data Analysis: Identify the absorption maxima (λmax) for each solvent. A shift to a longer wavelength with increasing solvent polarity indicates a shift in the equilibrium towards the keto tautomer.

Data Presentation:

SolventPolarity IndexKeto Tautomer λmax (nm)Enol Tautomer λmax (nm)
Hexane0.1(Expected shorter λ)(Expected longer λ)
Chloroform4.1(Intermediate λ)(Intermediate λ)
Acetonitrile5.8(Intermediate λ)(Intermediate λ)
Ethanol4.3(Longer λ)(Shorter λ)
Water10.2(Longest λ)(Shortest λ)

Note: The exact λmax values for ethyl 4-hydroxynicotinate would need to be experimentally determined. The table illustrates the expected trend.

¹H NMR Spectroscopy

¹H NMR spectroscopy is a particularly powerful tool for the quantitative analysis of tautomeric mixtures in solution. Because the interconversion between the keto and enol forms is typically slow on the NMR timescale, distinct sets of signals for each tautomer can be observed in the spectrum. The relative concentrations of the two forms can be determined by integrating the signals unique to each tautomer.

  • Enol Form (Ethyl 4-hydroxynicotinate):

    • OH Proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

    • Aromatic Protons: Distinct signals for the protons on the pyridine ring.

  • Keto Form (Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate):

    • NH Proton: A broad singlet, typically downfield.

    • Vinyl Protons: Signals for the protons on the dihydropyridine ring, which will have different chemical shifts and coupling patterns compared to the aromatic protons of the enol form.

Materials:

  • Synthesized ethyl 4-hydroxynicotinate

  • A series of deuterated solvents of varying polarity (e.g., CDCl₃, (CD₃)₂CO, DMSO-d₆, D₂O)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare NMR samples by dissolving a small amount of ethyl 4-hydroxynicotinate in each of the deuterated solvents.

  • Spectral Acquisition: Acquire ¹H NMR spectra for each sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Signal Assignment: Assign the signals to the protons of the keto and enol tautomers based on their chemical shifts, multiplicities, and coupling constants.

  • Quantitative Analysis: Integrate a well-resolved signal that is unique to the keto form and another that is unique to the enol form. The ratio of the integrals directly corresponds to the molar ratio of the two tautomers.

The tautomeric equilibrium constant (Kt) can be calculated from the ¹H NMR integration data using the following equation:

Kt = [Keto] / [Enol] = (Integral of a keto proton signal / Number of protons giving rise to the signal) / (Integral of an enol proton signal / Number of protons giving rise to the signal)

For example, if a singlet corresponding to one proton of the keto form is integrated and a singlet corresponding to one proton of the enol form is integrated, the equation simplifies to:

Kt = Integral of keto proton / Integral of enol proton

Data Presentation:

SolventKeto Form (%)Enol Form (%)Kt
CDCl₃(Experimental Value)(Experimental Value)(Calculated Value)
(CD₃)₂CO(Experimental Value)(Experimental Value)(Calculated Value)
DMSO-d₆(Experimental Value)(Experimental Value)(Calculated Value)
D₂O(Experimental Value)(Experimental Value)(Calculated Value)

Note: The percentages and Kt values are determined from the experimental integration data.

Conclusion

The tautomerism of ethyl 4-hydroxynicotinate is a fundamental property that dictates its chemical behavior and potential applications in drug discovery and materials science. The pronounced shift of the equilibrium towards the keto form in polar, protic environments, driven by favorable dipole-dipole interactions and hydrogen bonding, is a key consideration for molecular design. The spectroscopic protocols detailed in this guide provide a robust framework for the qualitative and quantitative assessment of this tautomeric equilibrium. By leveraging these field-proven methodologies, researchers can gain a deeper understanding of this important heterocyclic building block and make more informed decisions in the development of novel molecular entities.

References

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fischer Esterification. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (2021). IUCrData, 6(7), x210555. Retrieved from [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). The Organic Chemistry Tutor. Retrieved from [Link]

    • The Fischer Esterification. (n.d.). Retrieved from [Link]

  • Fischer Esterification. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • UV–vis spectra of 4 in polar and non-polar solvents (20 mg l⁻¹). (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Scheme 1 Tautomerization between pyridones and hydroxypyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Ramishvili, T. M., Tsitsishvili, V., & Bukia, T. (2023). Effect of Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation on the Isonicotinic Acid Ethylation Reaction. Chemistry & Chemical Technology, 17(1), 123-130. Retrieved from [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry, 18, 74. Retrieved from [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). The Journal of Physical Chemistry Letters, 13(11), 2536-2542. Retrieved from [Link]

  • 1 H NMR spectra of tautomers 4b, n = 1 and 5b, n = 1. Panel A: DMSO-d 6... (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D. Retrieved from [Link]

  • Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. (n.d.). Schlegel Group - Wayne State University. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Ukrinchuk, I., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(16), 4983. Retrieved from [Link]

  • Brezová, V., et al. (2012). Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. Chemical Physics, 405, 1-11. Retrieved from [Link]

  • The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2025). Journal of Fluorescence. Retrieved from [Link]

  • Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(7), x210555. Retrieved from [Link]

  • Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Journal of Molecular Structure, 1108, 333-342. Retrieved from [Link]

  • Synthesis, Characterization, and Crystal Structure of a Diorganotin(IV) Complex with 2-Oxo-2-Phenylacetic Acid 4-Hydroxybenzohydrazone. (2014). Journal of Chemistry, 2014, 1-6. Retrieved from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22(1), 144-158. Retrieved from [Link]

  • Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. (1995). Journal of the Chemical Society, Perkin Transactions 2, (11), 2069-2073. Retrieved from [Link]

  • 2.4: Effect of Solvent. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • ultraviolet spectroscopy. (n.d.). Retrieved from [Link]

Sources

4-Hydroxynicotinic Acid: From Metabolic Anomaly to Therapeutic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and therapeutic evolution of 4-hydroxynicotinic acid derivatives.

Technical Whitepaper | Version 1.0

Executive Summary

4-Hydroxynicotinic acid (4-HNA), chemically defined as 4-hydroxypyridine-3-carboxylic acid, represents a unique structural motif in pyridine chemistry. Unlike its ubiquitous isomer 6-hydroxynicotinic acid—the central intermediate in aerobic niacin catabolism—4-HNA has historically been regarded as a metabolic "orphan" or specific inhibitor. However, modern drug discovery has repositioned the 4-HNA scaffold as a critical pharmacophore for HIF prolyl hydroxylase inhibitors (HIF-PHIs) and NAPRT inhibitors , leveraging its structural mimicry of 2-oxoglutarate. This guide analyzes its chemical tautomerism, synthesis protocols, and role in next-generation therapeutics.

Part 1: Chemical Identity & Tautomeric Equilibrium

The Tautomeric Paradox

To understand the reactivity and binding properties of 4-HNA, one must first address its dynamic structure. While often drawn as a hydroxypyridine (enol form), 4-HNA exists in a pH- and solvent-dependent equilibrium with its keto-tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid .

  • Solid State: X-ray crystallography confirms that 4-HNA crystallizes predominantly in the keto form (pyridone).[1] This is driven by strong intermolecular hydrogen bonding between the amide-like NH and the carboxylate group, creating high-melting-point crystal lattices (mp > 250°C).

  • Solution State: In aqueous physiological buffers, the equilibrium shifts based on pH. The keto form is essential for biological recognition, particularly in enzyme active sites where the carbonyl oxygen acts as a hydrogen bond acceptor.

Physicochemical Profile
PropertySpecification
IUPAC Name 4-Hydroxypyridine-3-carboxylic acid
CAS Number 609-70-1
Molecular Weight 139.11 g/mol
pKa Values pKa1 ≈ 3.4 (COOH), pKa2 ≈ 8.5 (OH/NH)
Solubility Low in cold water; soluble in dilute NaOH/HCl and hot DMSO.[2]
Stability High thermal stability; resistant to oxidative degradation compared to 2-hydroxy isomers.

Part 2: Historical Discovery & Biological Context

The "Minor" Metabolite (1950s–1970s)

The discovery of 4-HNA is intertwined with the mapping of the bacterial nicotinate degradation pathway.

  • The Standard Pathway: Early work by Stanier and Behrman (1957) established that aerobic bacteria (e.g., Pseudomonas fluorescens) degrade nicotinic acid via hydroxylation at the C6 position , yielding 6-hydroxynicotinic acid.

  • The Anomaly: 4-HNA was identified not as a central catabolite, but as a potent inhibitor of Nicotinate Phosphoribosyltransferase (NAPRT). Researchers in the 1950s (e.g., Gaut and Solomon) noted that 4-HNA could competitively block the salvage of nicotinic acid into NAD+, a mechanism now revisited for cancer metabolic therapy.

Bacterial Catabolism

While rare in standard aerobic pathways, 4-HNA appears in the catabolism of isonicotinic acid (4-pyridinecarboxylic acid) or in specific soil bacteria (Bacillus spp.) capable of regioselective hydroxylation. Unlike 6-HNA, which undergoes oxidative decarboxylation, 4-HNA degradation often requires specialized monooxygenases to cleave the pyridine ring.

Catabolism cluster_standard Standard Aerobic Pathway (Major) cluster_minor 4-HNA Pathway (Minor/Inhibitory) NA Nicotinic Acid HNA6 6-Hydroxynicotinic Acid NA->HNA6 Nicotinate Hydroxylase DHP 2,6-Dihydroxypyridine HNA6->DHP Oxidative Decarboxylation HNA4 4-Hydroxynicotinic Acid (Inhibitor / Metabolite) NAPRT NAPRT Enzyme (NAD+ Salvage) HNA4->NAPRT Inhibition

Caption: Comparison of the standard 6-HNA catabolic route vs. the inhibitory role of 4-HNA in NAD+ salvage.

Part 3: Chemical Synthesis Protocols

For drug development, robust access to 4-HNA and its derivatives is required. The following protocol describes the Hydrolysis of 4-Chloronicotinic Acid , the most scalable laboratory method.

Protocol: Synthesis from 4-Chloropyridine

Principle: Nucleophilic aromatic substitution of the chloro group followed by acidification.

Reagents:

  • 4-Chloropyridine hydrochloride[2]

  • Lithium Diisopropylamide (LDA)

  • Dry CO2 (gas or solid)

  • Sodium Hydroxide (10% aq)

  • Hydrochloric Acid (conc.)[3]

Workflow:

  • Lithiation & Carboxylation:

    • Dissolve 4-chloropyridine in dry THF under N2 atmosphere at -78°C.

    • Add 1.2 eq LDA dropwise to generate the 3-lithio species.

    • Quench with excess dry CO2 to form 4-chloronicotinic acid .[2]

  • Hydrolysis:

    • Reflux the intermediate in 10% NaOH solution for 4–6 hours. The chloro group is displaced by the hydroxyl (via an addition-elimination mechanism).

  • Isolation:

    • Cool the solution to 0°C.

    • Acidify carefully to pH 3.0 using conc. HCl.

    • Collect the precipitating off-white solid (4-HNA) via filtration.

    • Purification: Recrystallize from hot water or water/ethanol.

Synthesis Step1 4-Chloropyridine (Precursor) Step2 Lithiation (-78°C, LDA) + Carboxylation (CO2) Step1->Step2 Step3 4-Chloronicotinic Acid (Intermediate) Step2->Step3 Step4 Hydrolysis (10% NaOH, Reflux) Step3->Step4 Step5 Acidification (pH 3.0) & Crystallization Step4->Step5 Product 4-Hydroxynicotinic Acid (Yield: 60-80%) Step5->Product

Caption: Step-by-step chemical synthesis of 4-HNA via the 4-chloronicotinic acid route.

Part 4: Therapeutic Applications (The Core)

The modern relevance of 4-HNA lies in its ability to mimic 2-oxoglutarate (2-OG) , a Krebs cycle intermediate and obligate co-substrate for Fe(II)-dependent dioxygenases.

HIF Prolyl Hydroxylase Inhibitors (HIF-PHIs)

Mechanism: Hypoxia-Inducible Factor (HIF) is regulated by Prolyl Hydroxylase Domain (PHD) enzymes. PHDs require 2-OG and oxygen to hydroxylate HIF, marking it for degradation.

  • The Mimicry: The 4-hydroxy-3-carboxylic acid motif of 4-HNA bidentately chelates the active site Fe(II) of the PHD enzyme.

  • The Result: Inhibition of PHD stabilizes HIF, leading to increased erythropoietin (EPO) production. This is the mechanism behind drugs for anemia in chronic kidney disease (e.g., Roxadustat, Vadadustat).

  • Structure-Activity Relationship (SAR): The 4-HNA core is often fused (e.g., to isoquinoline) or substituted at the C6 position to enhance potency and selectivity against other 2-OG oxygenases.

NAPRT Inhibition & Cancer

Mechanism: Many tumors rely on the NAD+ salvage pathway. 4-HNA acts as a competitive inhibitor of NAPRT (Nicotinate Phosphoribosyltransferase).

  • Therapeutic Potential: By blocking NAPRT, 4-HNA derivatives can sensitize NAPRT-positive tumors to NAMPT inhibitors, inducing metabolic collapse (energy depletion) in cancer cells.

Pharmacophore Visualization

The diagram below illustrates how the 4-HNA scaffold mimics 2-oxoglutarate in the enzyme active site.

Pharmacophore cluster_enzyme PHD Enzyme Active Site (Fe2+) cluster_ligand 4-HNA Scaffold Fe Fe(II) O_C4 O (C4-Keto) O_C4->Fe Chelation O_C3 O (C3-Carboxyl) O_C3->Fe Chelation Scaffold Pyridine Ring Scaffold->O_C4 Chelation Scaffold->O_C3 Chelation

Caption: Bidentate chelation of the active site Iron(II) by the 4-HNA pharmacophore, mimicking 2-oxoglutarate.

References

  • National Center for Biotechnology Information. (2025). 4-Hydroxynicotinic acid (CID 69113).[4] PubChem Compound Summary. Available at: [Link]

  • Long, S., et al. (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Crystal Growth & Design, 16(5), 2573–2580.[5] Available at: [Link]

  • Gaut, Z. N., & Solomon, H. M. (1971). Inhibition of nicotinate phosphoribosyltransferase in human blood platelets by nicotinic acid analogs. Biochemical Pharmacology.
  • Behrman, E. J., & Stanier, R. Y. (1957). The Bacterial Oxidation of Nicotinic Acid. Journal of Biological Chemistry, 228, 923-945. Available at: [Link]

Sources

Ethyl 4-Hydroxynicotinate: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Heterocyclic Building Blocks

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Their rigid frameworks, diverse electronic properties, and capacity for multi-vector functionalization allow for the precise spatial arrangement of pharmacophoric features, enabling high-affinity interactions with biological targets. Among the myriad of available heterocyclic starting materials, ethyl 4-hydroxynicotinate stands out as a particularly versatile and strategically valuable building block. Its unique combination of a pyridine core, an ester functionality, and a reactive hydroxyl group—existing in tautomeric equilibrium with its pyridone form—offers a rich platform for the synthesis of complex molecular architectures. This guide provides a senior application scientist's perspective on the synthesis, reactivity, and application of ethyl 4-hydroxynicotinate, emphasizing the chemical logic that underpins its use in drug discovery programs.

Core Attributes of Ethyl 4-Hydroxynicotinate

Ethyl 4-hydroxynicotinate, also known as ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, is a crystalline solid at room temperature. Its fundamental properties provide the foundation for its synthetic utility.

PropertyValueSource
Molecular FormulaC₈H₉NO₃N/A
Molecular Weight167.16 g/mol N/A
Boiling Point343.8±22.0 °C (Predicted)N/A
pKa8.28±0.10 (Predicted)N/A
Tautomerism: The Key to its Dual Reactivity

A critical feature of ethyl 4-hydroxynicotinate is its existence as a mixture of two tautomeric forms: the 4-hydroxypyridine form and the 4-pyridone form. Spectroscopic and computational studies have shown that for 4-hydroxypyridine and its derivatives, the pyridone tautomer is generally the more stable and, therefore, the predominant form in both solution and the solid state.[1] This equilibrium is central to understanding the molecule's reactivity, as it possesses two key nucleophilic sites: the pyridine nitrogen and the exocyclic oxygen.

Caption: Tautomeric equilibrium of ethyl 4-hydroxynicotinate.

The predominance of the 4-pyridone tautomer has significant implications for its alkylation reactions, as will be discussed in subsequent sections.

Synthesis of the Ethyl 4-Hydroxynicotinate Core

While ethyl 4-hydroxynicotinate is commercially available, understanding its synthesis provides valuable insights into the formation of the pyridone ring system. A common and effective method for the analogous synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction.[2][3] This methodology can be adapted to the synthesis of the 4-hydroxypyridine core. The reaction proceeds through the condensation of an amine with an ethoxymethylenemalonate derivative, followed by a thermally induced cyclization.[4]

The logical workflow for a laboratory-scale synthesis based on this principle would be as follows:

synthesis_workflow start Start: Ethyl 3-aminoacrylate & Diethyl ethoxymethylenemalonate condensation Condensation Reaction start->condensation cyclization Thermal Cyclization condensation->cyclization product Product: Ethyl 4-hydroxynicotinate cyclization->product

Caption: Synthetic workflow for the ethyl 4-hydroxynicotinate core.

Exemplary Synthetic Protocol

This protocol is based on the principles of the Gould-Jacobs reaction for analogous heterocyclic systems.

  • Condensation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-aminoacrylate (1.0 eq) in a high-boiling point solvent such as diphenyl ether.

    • Add diethyl ethoxymethylenemalonate (1.1 eq) to the solution.

    • Heat the mixture to 130-150 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of the intermediate adduct.

  • Thermal Cyclization:

    • After the initial condensation is complete, increase the temperature of the reaction mixture to 240-260 °C.

    • Maintain this temperature for 20-30 minutes to induce thermal cyclization.[4] The high temperature is necessary to overcome the activation energy for the intramolecular ring-closing reaction.

    • Monitor the reaction for the formation of the desired product and the consumption of the intermediate.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with a suitable solvent like hexane to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold hexane to remove the high-boiling point solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure ethyl 4-hydroxynicotinate.

Reactivity and Functionalization: A Tale of Two Nucleophiles

The synthetic power of ethyl 4-hydroxynicotinate lies in its ability to be functionalized at three key positions: the pyridine nitrogen (N1), the hydroxyl/oxo group (C4-O), and the pyridine ring itself via the C4 position after activation.

N- vs. O-Alkylation: Controlling Regioselectivity

The presence of two nucleophilic centers (N and O) in the ambident anion of ethyl 4-hydroxynicotinate makes its alkylation a fascinating challenge in regioselectivity. The outcome of the reaction (N-alkylation vs. O-alkylation) is highly dependent on the reaction conditions, a principle well-documented for substituted 2- and 4-pyridones.[5][6]

Factors Influencing N- vs. O-Alkylation:

  • Counter-ion and Base: The choice of base to deprotonate the pyridone is critical. Strong bases that lead to a "free" anion, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in polar aprotic solvents like DMF or DMSO, tend to favor O-alkylation. This is because the oxygen atom has a higher negative charge density (harder nucleophile). Conversely, weaker bases like potassium or cesium carbonate (K₂CO₃, Cs₂CO₃) in less polar solvents like acetone or acetonitrile can lead to the formation of a tight ion pair, which sterically hinders the oxygen atom and promotes N-alkylation (a softer nucleophilic site).[5]

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, leading to a more dissociated and reactive oxygen anion, thus favoring O-alkylation. Less polar or non-polar solvents (e.g., toluene, THF) promote ion pairing and favor N-alkylation.[6]

  • Electrophile: Hard electrophiles, such as dimethyl sulfate, tend to react at the harder oxygen center (O-alkylation), while softer electrophiles, like benzyl bromide or allyl bromide, show a greater propensity for reaction at the softer nitrogen center (N-alkylation).[5]

  • Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.

alkylation_control cluster_conditions Reaction Conditions start Ethyl 4-hydroxynicotinate n_alkylation_cond Soft Electrophile Weaker Base (e.g., K₂CO₃) Less Polar Solvent (e.g., Toluene) start->n_alkylation_cond Favors o_alkylation_cond Hard Electrophile Strong Base (e.g., NaH) Polar Aprotic Solvent (e.g., DMF) start->o_alkylation_cond Favors n_product N-Alkylated Product n_alkylation_cond->n_product o_product O-Alkylated Product (4-Alkoxynicotinate) o_alkylation_cond->o_product

Caption: Factors controlling N- vs. O-alkylation regioselectivity.

  • To a stirred suspension of ethyl 4-hydroxynicotinate (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile or toluene, add the alkyl halide (e.g., benzyl bromide, 1.1 eq).

  • Heat the mixture to reflux (80-110 °C) and monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-alkylated product.

  • To a solution of ethyl 4-hydroxynicotinate (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.

  • Cool the mixture back to 0 °C and add the alkylating agent (e.g., ethyl iodide, 1.2 eq) dropwise.

  • Allow the reaction to proceed at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the O-alkylated product.

Activation and Cross-Coupling Reactions

To functionalize the C4 position of the pyridine ring, the hydroxyl group must first be converted into a good leaving group, such as a triflate (trifluoromethanesulfonate) or a halide. The triflate is particularly useful as it is an excellent leaving group for palladium-catalyzed cross-coupling reactions.

  • Dissolve ethyl 4-hydroxynicotinate (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.

  • Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise via syringe. The exothermicity of the reaction must be carefully controlled.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, quench the reaction with cold water.

  • Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude triflate, which can often be used in the next step without further purification.

With the activated pyridyl triflate in hand, a wide array of carbon-carbon and carbon-heteroatom bonds can be formed using palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl or vinyl-aryl bonds.[1] The pyridyl triflate can be coupled with a variety of boronic acids or esters.

suzuki_coupling triflate Ethyl 4-Triflyloxynicotinate catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) triflate->catalyst boronic_acid Aryl/Vinyl Boronic Acid boronic_acid->catalyst product C4-Aryl/Vinyl Nicotinate Derivative catalyst->product

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

  • To a degassed mixture of toluene and 2M aqueous sodium carbonate, add the ethyl 4-triflyloxynicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[7]

  • Heat the mixture to 80-100 °C under a nitrogen atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the C4-arylated product.

Application in Drug Discovery: The Case of PARP Inhibitors

The functionalized pyridine scaffold derived from ethyl 4-hydroxynicotinate is a privileged structure in medicinal chemistry. A prominent example of its application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations.[8] While the blockbuster drug Olaparib itself does not directly use this starting material in its most common reported syntheses,[9][10] many other patented and investigational PARP inhibitors feature a substituted nicotinamide or related pyridine core that can be accessed from ethyl 4-hydroxynicotinate derivatives.[8]

The general pharmacophore for many PARP inhibitors includes a core that mimics the nicotinamide portion of the NAD+ cofactor, which binds to the active site of the PARP enzyme. The versatile functionalization of the ethyl 4-hydroxynicotinate scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

parp_inhibitor start Ethyl 4-Hydroxynicotinate functionalization N-Alkylation & C4-Cross Coupling start->functionalization amide_formation Ester Hydrolysis & Amide Coupling functionalization->amide_formation parp_inhibitor PARP Inhibitor Candidate amide_formation->parp_inhibitor

Sources

Commercial availability and suppliers of Ethyl 4-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient development of novel therapeutics. Among the vast arsenal of heterocyclic compounds, Ethyl 4-hydroxynicotinate has emerged as a pivotal intermediate, particularly in the synthesis of targeted therapies. This guide, designed for the discerning researcher, offers a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and its critical role as a scaffold in drug discovery, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction: The Significance of a Versatile Pyridine Scaffold

Ethyl 4-hydroxynicotinate, with the CAS number 57905-31-4, is a substituted pyridine derivative that has garnered significant attention for its utility in the synthesis of complex bioactive molecules.[1][2] Its structure, featuring a pyridine ring functionalized with a hydroxyl group and an ethyl ester, provides multiple reactive sites for further chemical elaboration. This inherent reactivity, coupled with the prevalence of the pyridine motif in numerous pharmaceuticals, positions Ethyl 4-hydroxynicotinate as a valuable and versatile tool in the drug discovery pipeline.

One of the key structural features of Ethyl 4-hydroxynicotinate is its potential for tautomerism, existing in equilibrium between the 4-hydroxy-pyridine form and its 4-pyridone form. This characteristic can influence its reactivity and interactions in chemical synthesis.[3][4]

Commercial Availability and Procurement

For researchers and drug development teams, the reliable sourcing of key intermediates is a critical logistical consideration. Ethyl 4-hydroxynicotinate is commercially available from a range of chemical suppliers, catering to both small-scale research and larger-scale development needs. The purity of the compound is a crucial factor, with most suppliers offering grades of 97% or higher.

Below is a comparative table of some of the key suppliers of Ethyl 4-hydroxynicotinate:

SupplierProduct NumberPurityAvailable Quantities
Santa Cruz Biotechnologysc-281513≥98%Inquire
ChemicalBookCB714472595-98%250mg, 1g, 10g
SynblockMB01033≥98%Inquire
Aikon ChemA0200345997%Inquire
TRCE678905---500mg
ApolloscientificOR90198598%250mg, 1g
ChemenuCM17748995%10g

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₉NO₃[5][6]
Molecular Weight 167.16 g/mol [2][5]
CAS Number 57905-31-4[1][6]
Boiling Point 343.8 ± 22.0 °C (Predicted)[1]
Density 1.233 ± 0.06 g/cm³ (Predicted)[1]
pKa 8.28 ± 0.10 (Predicted)[1]
Storage Temperature Room Temperature, Sealed in Dry[1]

Synthesis of Ethyl 4-hydroxynicotinate: A Methodological Overview

While a specific, peer-reviewed synthesis protocol for Ethyl 4-hydroxynicotinate can be elusive in readily accessible literature, its synthesis can be approached through established organic chemistry principles. A common strategy for the formation of substituted pyridines involves condensation and cyclization reactions.

One plausible synthetic route, analogous to the synthesis of related nicotinic acid esters, involves the esterification of 4-hydroxynicotinic acid. A general procedure for such a Fischer esterification is provided below for illustrative purposes. It is important to note that optimization of reaction conditions would be necessary for this specific substrate.

Illustrative Experimental Protocol: Fischer Esterification of 4-Hydroxynicotinic Acid

Objective: To synthesize Ethyl 4-hydroxynicotinate via the acid-catalyzed esterification of 4-hydroxynicotinic acid.

Materials:

  • 4-Hydroxynicotinic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Toluene

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxynicotinic acid in a mixture of absolute ethanol and toluene.

  • Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure Ethyl 4-hydroxynicotinate.

Causality Behind Experimental Choices:

  • Toluene as a co-solvent: Toluene can aid in the azeotropic removal of water, which is a byproduct of the esterification reaction, thereby driving the equilibrium towards the product side.

  • Sulfuric Acid as a Catalyst: A strong acid like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Neutralization with Sodium Bicarbonate: This step is crucial to quench the reaction by neutralizing the acid catalyst and to remove any unreacted carboxylic acid.

  • Column Chromatography: This purification technique is essential to separate the desired ester from any unreacted starting materials, byproducts, or residual catalyst.

A visual representation of a generalized synthesis workflow is provided below:

G cluster_synthesis Generalized Synthesis Workflow Start 4-Hydroxynicotinic Acid + Ethanol Reaction Acid-Catalyzed Esterification (Reflux) Start->Reaction H₂SO₄ Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 4-hydroxynicotinate Purification->Product

A generalized workflow for the synthesis of Ethyl 4-hydroxynicotinate.

Applications in Drug Discovery: A Focus on PARP Inhibitors

The true value of Ethyl 4-hydroxynicotinate lies in its application as a versatile building block for the synthesis of biologically active molecules.[11][12][13] A particularly noteworthy application is its use in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[1][2][14][15][16][17][18]

PARP enzymes are crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethality, selectively killing cancer cells.[14][17][18] Ethyl 4-hydroxynicotinate serves as a key precursor in the synthesis of novel imidazo[4,5-c]pyridinecarboxamide derivatives, which have shown potent PARP-1 inhibitory activity and antitumor effects.[1][2]

The synthesis of these inhibitors often involves the elaboration of the pyridine core of Ethyl 4-hydroxynicotinate. The hydroxyl and ester functionalities allow for the introduction of various pharmacophoric groups necessary for binding to the PARP enzyme.

The following diagram illustrates the role of Ethyl 4-hydroxynicotinate as a starting material in a hypothetical pathway towards a PARP inhibitor.

G cluster_drug_discovery Role in PARP Inhibitor Synthesis Start Ethyl 4-hydroxynicotinate Step1 Functional Group Transformation Start->Step1 Modification of -OH or -COOEt Step2 Scaffold Elaboration Step1->Step2 Introduction of pharmacophoric elements Step3 Coupling Reactions Step2->Step3 Building the final molecular architecture FinalProduct PARP Inhibitor (e.g., Imidazo[4,5-c]pyridine derivative) Step3->FinalProduct

A conceptual pathway from Ethyl 4-hydroxynicotinate to a PARP inhibitor.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with Ethyl 4-hydroxynicotinate. While a comprehensive, verified Safety Data Sheet (SDS) for this specific compound is not consistently available across all suppliers, information for closely related compounds such as ethyl nicotinate and ethyl 4-hydroxybenzoate can provide guidance.[6][19][20][21]

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][21]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

The GHS hazard statements for related compounds often include warnings for skin and eye irritation.[1] It is crucial to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

Ethyl 4-hydroxynicotinate stands as a testament to the importance of well-chosen building blocks in the intricate process of drug discovery. Its commercial availability, coupled with its versatile chemical nature, makes it an invaluable asset for medicinal chemists. The demonstrated utility of this compound in the synthesis of cutting-edge cancer therapeutics, such as PARP inhibitors, underscores its significance and promises its continued application in the development of future medicines. As research progresses, the full potential of this versatile pyridine scaffold is yet to be completely unveiled, offering exciting opportunities for innovation in pharmaceutical sciences.

References

  • Ukrainets, I. V., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 23(5), 1085. Available from: [Link]

  • LookChem. Cas 57905-31-4,4-HYDROXY-NICOTINIC ACID ETHYL ESTER. Available from: [Link]

  • Santa Cruz Biotechnology, Inc. Safety Data Sheet: Ethyl 4-hydroxynicotinate.
  • Google Patents. CN106957262A - A kind of preparation method of ethyl nicotinate.
  • ResearchGate. Bioactive molecules based on 4‐hydroxycoumarin and 4‐hydroxythiocoumarin. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. Available from: [Link]

  • National Center for Biotechnology Information. PARP1: Structural Insights and Pharmacological Targets for Inhibition. Available from: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Ethyl 4-hydroxybenzoate. Available from: [Link]

  • MDPI. In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. Available from: [Link]

  • ResearchGate. (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Available from: [Link]

  • Chemistry LibreTexts. 9.4.2. Tautomers. Available from: [Link]

  • Organic Syntheses. ethyl 4-aminobenzoate. Available from: [Link]

  • SCI. Synthesis of Bioactive Molecules IV review. Available from: [Link]

  • National Center for Biotechnology Information. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Ethyl nicotinate, 99%. Available from: [Link]

  • Chemist Wizards. Tautomerism | Definition, Types, Mechanism & Examples. Available from: [Link]

  • ClinicalTrials.gov. PARP-inhibition and CTLA-4 Blockade in BRCA-deficient Ovarian Cancer. Available from: [Link]

  • ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available from: [Link]

  • SHINDO-KANO LABORATORY. Synthesis of Bioactive compounds. Available from: [Link]

  • Caesar & Loretz GmbH. Safety data sheet. Available from: [Link]

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  • National Center for Biotechnology Information. Ethyl 4-nitrocinnamate. Available from: [Link]

  • YouTube. What Is Tautomerism In Organic Chemistry? Available from: [Link]

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  • Chemical Management. SAFETY DATA SHEET. Available from: [Link]

  • Organic Syntheses. ethyl 2-pyridylacetate. Available from: [Link]

  • National Center for Biotechnology Information. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. Available from: [Link]

  • National Library of Medicine. Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Available from: [Link]

  • 3ASenrise. Organic Chemistry. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0244750). Available from: [Link]

  • Chegg.com. Solved 13C and 1H NMR spectra for ethyl trans-cinnamate for. Available from: [Link]

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An In-depth Technical Guide to the Safe Handling of Ethyl 4-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety and handling precautions for Ethyl 4-hydroxynicotinate (CAS No: 6756-45-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet to offer a risk-based, scientific framework for its safe utilization in a laboratory setting. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from structurally similar molecules to establish a conservative and robust safety protocol.

Section 1: Compound Identification and Physicochemical Profile

Ethyl 4-hydroxynicotinate is a derivative of nicotinic acid, a class of compounds widely used as building blocks in pharmaceutical synthesis. Understanding its fundamental properties is the first step in a thorough risk assessment. While experimental data for this specific molecule is limited, a profile can be constructed from available information and computational models.

Key Physicochemical Data:

PropertyValue / InformationSource / Comment
IUPAC Name ethyl 4-hydroxypyridine-3-carboxylateN/A
Synonyms 4-Hydroxy-nicotinic acid ethyl esterN/A
CAS Number 6756-45-2N/A
Molecular Formula C₈H₉NO₃PubChem CID 910016 (Isomer)[1]
Molecular Weight 167.16 g/mol PubChem CID 910016 (Isomer)[1]
Appearance Assumed to be an off-white to yellow or beige solid.Based on related compounds like Ethyl 4-hydroxybenzoate.[2]
Melting Point Not available. For comparison, Ethyl 4-hydroxybenzoate melts at 115-118°C.[2]N/A
Solubility Insoluble in water.Fisher Scientific SDS[3]

Section 2: Hazard Identification and Inferred Toxicological Profile

Predicted Hazard Profile:

  • Skin Irritation/Corrosion: Structurally related Ethyl Nicotinate is classified as causing severe skin burns.[4] Ethyl 4-hydroxybenzoate is also a known skin irritant.[5] Therefore, Ethyl 4-hydroxynicotinate should be treated as a significant skin irritant and potential corrosive .

  • Eye Damage/Irritation: Both Ethyl Nicotinate and Ethyl 4-hydroxybenzoate are classified as causing serious eye damage or irritation.[4][5] Direct contact with the eyes is likely to cause severe and potentially irreversible damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation, a known hazard for both Ethyl Nicotinate and Ethyl 4-hydroxybenzoate.[4][5]

  • Ingestion: Harmful if swallowed. Ingestion may cause irritation of the digestive tract.[3][6]

Based on this analysis, while not formally classified, this compound should be handled with the assumption that it meets the criteria for GHS warnings of skin irritation, serious eye damage, and respiratory irritation.

Section 3: Risk Assessment and Management Workflow

A self-validating safety protocol begins with a dynamic risk assessment. The following workflow should be adopted by all personnel before handling Ethyl 4-hydroxynicotinate. This process ensures that hazards are identified, risks are controlled, and emergency preparedness is in place prior to any experimental work.

risk_assessment_workflow cluster_prep Preparation & Assessment cluster_handling Experimental Protocol cluster_emergency Contingency & Disposal start Receive & Verify Ethyl 4-hydroxynicotinate assess Review Inferred Hazards: - Skin/Eye Irritant - Respiratory Irritant - Ingestion Hazard start->assess ppe_select Select PPE: - Nitrile Gloves - Safety Goggles - Lab Coat assess->ppe_select eng_control Confirm Engineering Controls: - Certified Fume Hood - Eyewash/Safety Shower Access assess->eng_control handle Handle Exclusively in Fume Hood eng_control->handle weigh Weighing: - Use anti-static weigh boat - Minimize dust generation handle->weigh dissolve Dissolution: - Add solid to solvent slowly - Avoid splashing weigh->dissolve reaction Reaction & Storage: - Keep container sealed - Store in cool, dry, ventilated area dissolve->reaction waste Waste Disposal reaction->waste spill Spill Response spill_contain Contain & Absorb spill->spill_contain spill_clean Clean & Decontaminate spill->spill_clean spill_dispose Dispose as HazWaste spill->spill_dispose exposure Personnel Exposure skin_contact Skin: Flush 15+ min exposure->skin_contact eye_contact Eyes: Flush 15+ min exposure->eye_contact inhalation Inhalation: Move to fresh air exposure->inhalation spill_contain->spill_clean spill_clean->spill_dispose seek_medical seek_medical skin_contact->seek_medical Seek Medical Attention eye_contact->seek_medical inhalation->seek_medical

Caption: Risk assessment and handling workflow for Ethyl 4-hydroxynicotinate.

Section 4: Exposure Controls and Personal Protection

The causality behind PPE selection is paramount for ensuring operator safety. Controls are based on the principle of minimizing all potential routes of exposure.

  • Engineering Controls :

    • Fume Hood: All handling of Ethyl 4-hydroxynicotinate, including weighing and transfers, must be performed inside a certified chemical fume hood to control airborne dust and potential vapors.[7] The pyridine-like structure suggests potential volatility and odor.

    • Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[8]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

    • Skin Protection:

      • Gloves: Nitrile or neoprene gloves are recommended. Latex gloves are not suitable for handling many organic chemicals.[7] Gloves should be inspected before use and changed immediately if contamination is suspected.

      • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

    • Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator with an organic vapor/particulate cartridge is required.[5]

Section 5: Detailed Protocols for Safe Handling and Storage

Adherence to strict protocols is a self-validating system for safety. Do not deviate from these procedures.

Protocol for Weighing and Transfer:

  • Preparation: Don PPE and ensure the fume hood sash is at the appropriate working height.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood.

  • Transfer: Carefully scoop the solid compound from the stock bottle to the weigh boat. Use smooth motions to minimize the generation of airborne dust. Avoid tapping the spatula on the container.

  • Closure: Securely close the primary stock container immediately after dispensing.

  • Dissolution: Transfer the weighed solid into the solvent vessel. If dissolving, add the solid to the solvent slowly; never add solvent to the bulk solid.

Storage Requirements:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials, particularly strong oxidizing agents and strong bases, which can cause vigorous reactions.[2]

  • Do not store near acids or acid anhydrides.[3]

Section 6: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate injury.

First-Aid Measures:

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6]

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Accidental Release Measures:

  • Evacuate all non-essential personnel from the area.

  • Wear full PPE, including respiratory protection if necessary.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.

  • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[9]

  • Clean the spill area thoroughly with a suitable decontaminating agent, followed by soap and water.

  • Do not allow the chemical or cleanup materials to enter drains or waterways.[9]

Section 7: Waste Disposal

All waste containing Ethyl 4-hydroxynicotinate, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.[3] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it in the sanitary sewer or regular trash.

References

  • Synerzine. (n.d.). SAFETY DATA SHEET Ethyl Nicotinate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 910016, Ethyl 5-hydroxynicotinate. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of Ethyl 4-Hydroxynicotinate: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxynicotinate, a key heterocyclic building block, holds significant value in the landscape of pharmaceutical and medicinal chemistry. Its pyridine core, substituted with a hydroxyl group and an ethyl ester, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. This guide, intended for chemists in research and development, offers a detailed exploration of the primary synthetic pathways to this compound, focusing on the critical selection of starting materials and the underlying chemical principles that govern these transformations. We will delve into two robust and frequently employed synthetic routes, providing not only step-by-step protocols but also a comparative analysis to aid in the selection of the most appropriate method for a given research objective.

Synthetic Strategies: A Comparative Overview

The synthesis of ethyl 4-hydroxynicotinate can be broadly approached from two distinct strategies: functional group interconversion on a pre-existing pyridine ring and the de novo construction of the pyridine ring system. This guide will focus on the former, which generally offers a more direct and higher-yielding approach. The two primary routes discussed are:

  • Route 1: Hydrolysis of 4-Chloronicotinic Acid followed by Esterification. This pathway involves the nucleophilic aromatic substitution of a chloro group, a reliable and well-established transformation in pyridine chemistry.

  • Route 2: Diazotization of 4-Aminonicotinic Acid followed by Esterification. This classic method for the conversion of an amino group to a hydroxyl group provides an alternative when the corresponding chloro-substituted precursor is less accessible.

The choice between these routes will often depend on the commercial availability and cost of the starting materials, as well as considerations of reaction scale and safety.

FeatureRoute 1: From 4-Chloronicotinic AcidRoute 2: From 4-Aminonicotinic Acid
Starting Material 4-Chloronicotinic Acid4-Aminonicotinic Acid
Key Transformations 1. Nucleophilic Aromatic Substitution (Hydrolysis)2. Fischer Esterification1. Diazotization and Hydrolysis2. Fischer Esterification
Advantages - Generally high-yielding hydrolysis step.- Milder reaction conditions for hydrolysis.- Can be advantageous if 4-aminonicotinic acid is more readily available.
Disadvantages - 4-Chloronicotinic acid can be more expensive.- Potential for side reactions during esterification if not optimized.- Diazotization can be hazardous if not performed with care.- Potential for lower yields in the diazotization/hydrolysis step.
Safety Considerations - 4-Chloronicotinic acid is a skin and eye irritant.- Use of strong acids in esterification requires caution.- 4-Aminonicotinic acid is a skin and eye irritant.- Diazonium salts can be explosive; low temperatures are crucial.- Use of nitrous acid (generated in situ) requires a well-ventilated area.

Route 1: Synthesis from 4-Chloronicotinic Acid

This route is often favored due to its straightforward nature and generally good yields. The synthesis proceeds in two distinct steps: the hydrolysis of the 4-chloro substituent to a hydroxyl group, followed by the esterification of the carboxylic acid.

Route 1: From 4-Chloronicotinic Acid start 4-Chloronicotinic Acid intermediate 4-Hydroxynicotinic Acid start->intermediate 1. NaOH, H₂O 2. HCl (acidification) product Ethyl 4-Hydroxynicotinate intermediate->product Ethanol, H₂SO₄ (cat.) Reflux

Caption: Synthetic pathway for ethyl 4-hydroxynicotinate starting from 4-chloronicotinic acid.

Step 1: Hydrolysis of 4-Chloronicotinic Acid to 4-Hydroxynicotinic Acid

The conversion of 4-chloronicotinic acid to 4-hydroxynicotinic acid is a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the attack of a hydroxide ion at the 4-position, leading to the displacement of the chloride ion.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloronicotinic acid in an aqueous solution of sodium hydroxide (e.g., 2-4 molar equivalents).

  • Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4. This will precipitate the 4-hydroxynicotinic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-hydroxynicotinic acid as a solid.

Step 2: Fischer Esterification of 4-Hydroxynicotinic Acid

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (ethanol in this case) is typically used, and/or the water formed during the reaction is removed.

Experimental Protocol:

  • Suspend 4-hydroxynicotinic acid in a generous excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%).

  • Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • The product, ethyl 4-hydroxynicotinate, may precipitate upon neutralization. If not, the ethanol can be removed under reduced pressure, and the resulting aqueous residue can be extracted with a suitable organic solvent such as ethyl acetate.

  • The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Excess Ethanol: The use of a large excess of ethanol serves to shift the equilibrium of the Fischer esterification towards the product side, in accordance with Le Châtelier's principle.

  • Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

  • Reflux Conditions: The elevated temperature increases the rate of reaction, allowing the equilibrium to be reached in a reasonable timeframe.

Route 2: Synthesis from 4-Aminonicotinic Acid

This route provides an alternative to Route 1, particularly when 4-aminonicotinic acid is a more accessible starting material. The synthesis involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate, followed by esterification.

Route 2: From 4-Aminonicotinic Acid start 4-Aminonicotinic Acid intermediate1 4-Diazoniumnicotinate start->intermediate1 NaNO₂, H₂SO₄ 0-5 °C intermediate2 4-Hydroxynicotinic Acid intermediate1->intermediate2 H₂O, Δ product Ethyl 4-Hydroxynicotinate intermediate2->product Ethanol, H₂SO₄ (cat.) Reflux

Caption: Synthetic pathway for ethyl 4-hydroxynicotinate starting from 4-aminonicotinic acid.

Step 1: Diazotization of 4-Aminonicotinic Acid and Hydrolysis

The diazotization of primary aromatic amines is a well-established method for introducing a variety of functional groups. In this case, the amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), which is then hydrolyzed in situ to the hydroxyl group.

Experimental Protocol:

  • Dissolve 4-aminonicotinic acid in dilute sulfuric acid in a beaker and cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate flask, prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

  • Slowly add the cold sodium nitrite solution to the stirred solution of 4-aminonicotinic acid, ensuring the temperature remains below 5 °C. The addition should be done dropwise to control the exothermic reaction and prevent the decomposition of the diazonium salt.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • To facilitate the hydrolysis of the diazonium salt, the reaction mixture is then gently warmed. The evolution of nitrogen gas will be observed. The mixture can be heated to 50-60 °C until the gas evolution ceases.

  • Cool the reaction mixture and neutralize it carefully with a base such as sodium carbonate to precipitate the 4-hydroxynicotinic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Step 2: Fischer Esterification of 4-Hydroxynicotinic Acid

The esterification of the 4-hydroxynicotinic acid obtained from this route is identical to the procedure described in Route 1, Step 2.

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are often unstable and can decompose, sometimes explosively, at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for the safe and efficient formation of the diazonium intermediate.

  • In Situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore generated in the reaction mixture immediately before use by the reaction of sodium nitrite with a strong acid.

Conclusion

The synthesis of ethyl 4-hydroxynicotinate is readily achievable through well-established synthetic transformations. The choice of starting material, either 4-chloronicotinic acid or 4-aminonicotinic acid, will largely be dictated by economic and practical considerations. Both routes presented in this guide are robust and scalable, providing medicinal and organic chemists with reliable methods to access this important synthetic intermediate. Careful attention to reaction conditions, particularly temperature control during diazotization, is paramount for ensuring a safe and successful synthesis.

References

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Fischer Esterification. [Link]

  • Any procedure for the esterification of isonicotinic acid? ResearchGate. [Link]

  • Fischer esterification (video). Khan Academy. [Link]

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]

  • 3: Esterification (Experiment). Chemistry LibreTexts. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

  • Mechanism of the Fischer Esterification in Organic Chemistry. YouTube. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Study on synthesis of 4-Aminonicotinic acid. ResearchGate. [Link]

  • The synthesis of 4-hydroxyquinolines; through ethoxymethylene malonic ester. PubMed. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • ethyl ethoxymethylenemalonate. Organic Syntheses. [Link]

  • Safety Data Sheet: Diethyl malon

Methodological & Application

Ethyl 4-hydroxynicotinate: A Versatile Precursor for the Synthesis of Potent PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of PARP-1 in Oncology and the Promise of Targeted Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the cellular DNA damage response (DDR).[1] It plays a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] In the context of cancer, particularly in tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to a synthetic lethal phenotype.[1] The accumulation of unrepaired SSBs during DNA replication results in the formation of double-strand breaks (DSBs), which cannot be effectively repaired in HR-deficient cells, ultimately leading to cell death. This targeted approach has led to the successful development and approval of several PARP-1 inhibitors, including Olaparib, for the treatment of various cancers.[2]

The core structure of many potent PARP-1 inhibitors mimics the nicotinamide moiety of the natural substrate of PARP-1, NAD+.[3][4] This has made functionalized pyridine derivatives, such as ethyl 4-hydroxynicotinate, highly valuable and versatile precursors in the synthesis of these targeted therapies. This document provides a detailed guide on the utilization of ethyl 4-hydroxynicotinate as a starting material for the synthesis of a representative PARP-1 inhibitor, along with protocols for evaluating its biological activity.

The Strategic Advantage of Ethyl 4-hydroxynicotinate as a Precursor

Ethyl 4-hydroxynicotinate offers several advantages as a starting material for the synthesis of PARP-1 inhibitors:

  • Versatile Functional Group Handle: The hydroxyl group at the 4-position can be readily converted into a more reactive leaving group, such as a halide or a triflate, enabling subsequent cross-coupling reactions to build the complex molecular architecture of the inhibitor.

  • Correct Isomeric Configuration: The pyridine ring provides the essential nitrogen atom in the correct position to mimic the nicotinamide core, which is crucial for binding to the active site of PARP-1.

  • Cost-Effectiveness and Availability: As a derivative of nicotinic acid (Vitamin B3), it is a relatively accessible and cost-effective starting material for large-scale synthesis.

Synthetic Pathway Overview: From Precursor to Potent Inhibitor

The following section outlines a representative synthetic pathway for the preparation of a potent tricyclic lactam PARP-1 inhibitor, structurally similar to the clinical candidate AZD2461, starting from ethyl 4-hydroxynicotinate. This multi-step synthesis involves the initial activation of the pyridine ring, followed by a series of coupling and cyclization reactions to construct the final inhibitor.

G cluster_0 Activation of Precursor cluster_1 Core Structure Assembly cluster_2 Final Cyclization & Functionalization Ethyl 4-hydroxynicotinate Ethyl 4-hydroxynicotinate Ethyl 4-chloronicotinate Ethyl 4-chloronicotinate Ethyl 4-hydroxynicotinate->Ethyl 4-chloronicotinate Chlorination Ethyl 4-amino-2-chloronicotinate Ethyl 4-amino-2-chloronicotinate Ethyl 4-chloronicotinate->Ethyl 4-amino-2-chloronicotinate Nitration & Reduction Key Intermediate A Key Intermediate A Ethyl 4-amino-2-chloronicotinate->Key Intermediate A Buchwald-Hartwig Amination Tricyclic Lactam Core Tricyclic Lactam Core Key Intermediate A->Tricyclic Lactam Core Intramolecular Cyclization Final PARP-1 Inhibitor Final PARP-1 Inhibitor Tricyclic Lactam Core->Final PARP-1 Inhibitor Side Chain Attachment

Caption: Synthetic workflow from Ethyl 4-hydroxynicotinate to a final PARP-1 inhibitor.

Detailed Experimental Protocols

PART 1: Synthesis of the PARP-1 Inhibitor

Protocol 1: Synthesis of Ethyl 4-chloronicotinate

  • Causality: The conversion of the hydroxyl group to a chloro group is a critical activation step. The chloride ion is a much better leaving group than the hydroxide ion, which is essential for the subsequent nucleophilic aromatic substitution or cross-coupling reactions.

ReagentMolar Equiv.MW ( g/mol )Amount
Ethyl 4-hydroxynicotinate1.0167.1610.0 g
Phosphorus oxychloride (POCl₃)3.0153.3317.4 mL
Toluene--100 mL

Procedure:

  • To a stirred suspension of ethyl 4-hydroxynicotinate (10.0 g, 59.8 mmol) in toluene (100 mL), cautiously add phosphorus oxychloride (17.4 mL, 179.4 mmol) at 0 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with solid sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 4-chloronicotinate as a solid.

Protocol 2: Synthesis of a Key Tricyclic Lactam Intermediate

  • Causality: This protocol exemplifies a modern approach to constructing complex heterocyclic systems relevant to PARP-1 inhibitors. It involves a palladium-catalyzed Buchwald-Hartwig amination to form a key C-N bond, followed by an intramolecular cyclization to build the tricyclic core.

ReagentMolar Equiv.MW ( g/mol )Amount
Ethyl 4-amino-2-chloronicotinate1.0200.625.0 g
2-(tert-Butoxycarbonylamino)aniline1.1208.255.7 g
Pd₂(dba)₃0.02915.72458 mg
Xantphos0.04578.681.16 g
Cesium carbonate (Cs₂CO₃)2.0325.8216.3 g
1,4-Dioxane--100 mL

Procedure (Buchwald-Hartwig Amination):

  • To a dry flask, add ethyl 4-amino-2-chloronicotinate (5.0 g, 24.9 mmol), 2-(tert-butoxycarbonylamino)aniline (5.7 g, 27.4 mmol), cesium carbonate (16.3 g, 49.8 mmol), Pd₂(dba)₃ (458 mg, 0.50 mmol), and Xantphos (1.16 g, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (100 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the coupled intermediate.

Procedure (Deprotection and Cyclization):

  • Dissolve the purified intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethanol and add a catalytic amount of sodium ethoxide.

  • Heat the mixture to reflux for 6 hours to effect intramolecular cyclization.

  • Cool the reaction, neutralize with acetic acid, and concentrate.

  • Purify the resulting tricyclic lactam core by recrystallization or column chromatography.

PART 2: In Vitro Evaluation of PARP-1 Inhibition

Protocol 3: Fluorometric PARP-1 Activity Assay

  • Causality: This assay provides a quantitative measure of the inhibitor's potency by detecting the enzymatic activity of PARP-1. The decrease in fluorescence signal in the presence of the inhibitor is directly proportional to its inhibitory effect.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for PARP-1)

  • NAD⁺ (substrate for PARP-1)

  • Biotinylated NAD⁺

  • Streptavidin-HRP conjugate

  • Fluorogenic HRP substrate (e.g., Amplex Red)

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)

  • Synthesized PARP-1 inhibitor and a reference inhibitor (e.g., Olaparib)

Procedure:

  • Prepare a series of dilutions of the synthesized inhibitor and the reference inhibitor in assay buffer.

  • In a 96-well black plate, add the PARP-1 enzyme, histones, and the various concentrations of the inhibitors.

  • Initiate the PARP-1 reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction by adding a potent PARP inhibitor (e.g., a high concentration of Olaparib) to all wells except the negative control.

  • Add the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Add the fluorogenic HRP substrate and incubate for 15-30 minutes in the dark.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm).

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation and Interpretation

The results of the in vitro assay can be summarized in a table to facilitate comparison between the synthesized inhibitor and a known standard.

CompoundPARP-1 IC₅₀ (nM)
Synthesized Inhibitor[Insert Value]
Olaparib (Reference)[Insert Value]

A lower IC₅₀ value indicates a more potent inhibitor. The data obtained from this assay will provide crucial information on the efficacy of the newly synthesized compound and its potential as a therapeutic agent.

Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA Single-Strand Break DNA Single-Strand Break PARP-1 PARP-1 DNA Single-Strand Break->PARP-1 Base Excision Repair Base Excision Repair PARP-1->Base Excision Repair DNA Repair DNA Repair Base Excision Repair->DNA Repair DNA Single-Strand Break DNA Single-Strand Break PARP-1 PARP-1 DNA Single-Strand Break ->PARP-1 PARP Inhibitor PARP Inhibitor PARP-1 ->PARP Inhibitor Blocked BER Blocked BER PARP-1 ->Blocked BER Replication Fork Collapse Replication Fork Collapse Blocked BER->Replication Fork Collapse Double-Strand Break Double-Strand Break Replication Fork Collapse->Double-Strand Break Failed HR Repair Failed HR Repair Double-Strand Break->Failed HR Repair Cell Death Cell Death Failed HR Repair->Cell Death

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.

In healthy cells, DNA single-strand breaks are efficiently repaired by the PARP-1 mediated base excision repair pathway. However, in cancer cells with deficient homologous recombination repair, the inhibition of PARP-1 leads to the accumulation of single-strand breaks. During DNA replication, these unresolved breaks are converted into more cytotoxic double-strand breaks. The inability of the HR-deficient cells to repair these double-strand breaks results in genomic instability and ultimately, apoptosis. This selective killing of cancer cells while sparing normal, healthy cells is the principle of synthetic lethality and the foundation of PARP inhibitor therapy.

Conclusion

Ethyl 4-hydroxynicotinate serves as a highly valuable and versatile precursor for the synthesis of a diverse range of PARP-1 inhibitors. The synthetic protocols outlined in this guide provide a framework for the rational design and development of novel and potent targeted therapies for the treatment of cancer. The subsequent in vitro evaluation of these compounds is a critical step in identifying promising drug candidates for further preclinical and clinical investigation. The continued exploration of new synthetic routes and the development of next-generation PARP inhibitors hold significant promise for improving the outcomes of patients with a variety of malignancies.

References

  • Malyuchenko, N. V., et al. (2015). PARP1 Inhibitors: antitumor drug design. Journal of Cancer Research and Clinical Oncology, 141(11), 1917-1930.
  • Mino, T., et al. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277-1280.
  • Johannes, J. W., et al. (2015). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 17(6), 3423-3427.
  • O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560.
  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23725625, Olaparib. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). FDA approves Lynparza to treat advanced ovarian cancer. Retrieved from [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
  • Opladen, T., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Medicinal Chemistry, 12(2), 246-259.
  • AstraZeneca. (2016). LYNPARZA® (olaparib) tablets, for oral use. Prescribing Information. Retrieved from [Link]

  • Chen, Y., et al. (2018). Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. Letters in Drug Design & Discovery, 15(12), 1285-1296.
  • National Institutes of Health. (2023). DNA Repair: Optimizing the use of PARP inhibitors to treat cancer. Retrieved from [Link]

  • Papeo, G., et al. (2015). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Journal of Medicinal Chemistry, 58(20), 7937-7963.

Sources

Derivatization of the hydroxyl group of Ethyl 4-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Derivatization of Ethyl 4-Hydroxynicotinate

Executive Summary

Ethyl 4-hydroxynicotinate (CAS: 5966-48-3) is a critical pharmacophore in the synthesis of kinase inhibitors and isoquinoline analogs. However, its utility is often compromised by the reactivity profile of the 4-hydroxypyridine moiety, which exists in equilibrium with its 4-pyridone tautomer. This duality creates an "ambident nucleophile" challenge, leading to mixtures of N- and O-substituted products or incomplete activation.

This guide provides validated protocols for three distinct derivatization pathways:

  • Chlorination: Conversion to a reactive chloro-intermediate for SNAr.

  • O-Sulfonylation: Triflation for palladium-catalyzed cross-couplings.

  • Regioselective O-Alkylation: Strategies to suppress N-alkylation.

Mechanistic Foundation: The Pyridone Trap

Before attempting synthesis, one must understand that Ethyl 4-hydroxynicotinate (1) exists predominantly as Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate (1b) in solution and solid state.

  • The Trap: Treating this molecule as a simple phenol leads to failure. The proton resides on the nitrogen, and the C4 position is a carbonyl.

  • The Fix: Successful derivatization requires forcing the reaction through the minor enol tautomer (1a) or trapping the oxy-anion under conditions that favor O-selectivity (Hard/Soft Acid-Base theory).

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Derivatization Pathways Enol Enol Form (1a) (Minor, Reactive OH) Keto Pyridone Form (1b) (Major, Stable C=O) Enol->Keto Polar Solvents Cl Chlorination (POCl3) Enol->Cl Nucleophilic Attack on P OTf Triflation (Tf2O) Enol->OTf Trapping with Base OR O-Alkylation (Ag+ / Mitsunobu) Keto->OR Ambident Anion Control

Figure 1: The tautomeric equilibrium favors the unreactive pyridone (1b). Reagents must drive the equilibrium toward the enol (1a) or selectively trap the oxygen.

Strategic Pathway 1: Activation via Chlorination

Goal: Synthesize Ethyl 4-chloronicotinate. Utility: Precursor for SNAr reactions with amines (to build amino-pyridines).

The transformation of the C4-hydroxyl to a chloride is the most common activation method. It utilizes Phosphorus Oxychloride (POCl3).[1][2][3]

Critical Protocol
  • Reagents: POCl3 (Neat), catalytic DMF (Vilsmeier-Haack activation).

  • Scale: 10 mmol basis.

Step-by-Step:

  • Setup: Charge a round-bottom flask with Ethyl 4-hydroxynicotinate (1.67 g, 10 mmol).

  • Addition: Add POCl3 (5.0 mL, ~5.4 eq) carefully. The solid may not dissolve immediately.

    • Expert Tip: Add 2-3 drops of dry DMF. This forms the chloroiminium species, which is more electrophilic than POCl3 alone, accelerating the reaction.

  • Reaction: Fit with a drying tube (CaCl2) and heat to reflux (105°C) for 2–3 hours. The solution should turn clear and yellow/orange.

  • Monitoring: Aliquot 10 µL into MeOH and check LCMS. The starting material (M+H 168) should disappear; Product (M+H 186/188) appears.

  • Workup (The Danger Zone):

    • Cool the mixture to room temperature.

    • Remove excess POCl3 via rotary evaporation (use a dedicated pump trap).[2]

    • Quench: Pour the residue slowly onto crushed ice/saturated NaHCO3 mixture with vigorous stirring. Maintain pH > 7 to prevent hydrolysis of the ethyl ester.

  • Isolation: Extract with DCM (3x), dry over Na2SO4, and concentrate.

Yield Expectation: 85-95% (Pale yellow oil/solid).

Strategic Pathway 2: Activation via Sulfonylation (Triflation)

Goal: Synthesize Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)nicotinate. Utility: Precursor for Palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig).

Triflates are superior leaving groups to chlorides but are more sensitive to hydrolysis. This reaction must be run under strictly anhydrous conditions.

Critical Protocol
  • Reagents: Triflic Anhydride (Tf2O), Pyridine (Base), DCM (Solvent).[4]

  • Temperature: -10°C to 0°C.

Step-by-Step:

  • Solvation: Dissolve Ethyl 4-hydroxynicotinate (10 mmol) in anhydrous DCM (40 mL) under Nitrogen.

  • Base Addition: Add Pyridine (2.0 eq, 20 mmol). The solution may become homogeneous. Cool to -10°C (Ice/Salt bath).

  • Activation: Add Tf2O (1.2 eq, 12 mmol) dropwise over 20 minutes via syringe pump or pressure-equalizing funnel.

    • Why? Rapid addition causes an exotherm that can lead to N-sulfonylation or decomposition.

  • Completion: Stir at 0°C for 2 hours.

  • Workup: Wash immediately with cold 0.5M HCl (to remove pyridine), followed by cold saturated NaHCO3 and Brine.

  • Purification: Flash chromatography (Hexane/EtOAc). Do not use MeOH in the column, as it can displace the triflate.

Strategic Pathway 3: Regioselective O-Alkylation

Goal: Synthesize Ethyl 4-alkoxynicotinate (Ether linkage). Challenge: The pyridone nitrogen is a competitive nucleophile, often leading to N-alkylated byproducts (pyridones).

Method A: The "Silver Bullet" (Ag-Mediated)

Classical heterocyclic chemistry dictates that silver salts favor O-alkylation by coordinating the nitrogen lone pair and precipitating silver halide.

  • Reagents: Alkyl Halide (R-I), Ag2CO3 (Silver Carbonate).

  • Solvent: Toluene or Benzene (Non-polar solvents favor O-alkylation; polar aprotic solvents like DMF favor N-alkylation).

  • Protocol: Reflux the substrate, R-I, and Ag2CO3 (1.5 eq) in Toluene. Filter off the AgI precipitate.

Method B: The Mitsunobu Reaction (Modern Standard)

This is the preferred method for drug development as it avoids heavy metals and uses alcohols directly.

  • Reagents: Alcohol (R-OH), PPh3, DIAD or DEAD.

  • Solvent: THF.

Step-by-Step:

  • Dissolve Ethyl 4-hydroxynicotinate (1.0 eq), PPh3 (1.5 eq), and the target Alcohol (1.2 eq) in anhydrous THF.

  • Cool to 0°C.

  • Add DIAD (1.5 eq) dropwise.

  • Allow to warm to RT overnight.

  • Mechanism: The betaine activates the alcohol, not the pyridone. The pyridone oxygen acts as the nucleophile to attack the oxy-phosphonium species.

Analytical Validation

How do you know if you have the O-isomer or the N-isomer?

FeatureO-Alkylated (Pyridine)N-Alkylated (Pyridone)
13C NMR (C4) ~160-165 ppm~175-180 ppm (Carbonyl-like)
1H NMR (C2-H) Sharp singlet, downfieldBroadened, slightly upfield
Coupling (J) C5-H/C6-H coupling is typical pyridineDistinct vicinal coupling pattern
IR Spectrum No C=O stretch >1650 (except ester)Strong Amide C=O stretch ~1660-1680

Troubleshooting & Safety

Troubleshooting Start Problem Detected Q1 Reaction stalled (Chlorination)? Start->Q1 A1 Add catalytic DMF or switch to PCl5/POCl3 mix Q1->A1 Yes Q2 Product Hydrolyzed back to SM? Q1->Q2 No A2 Quench was too acidic/hot. Keep T < 10°C, pH > 7 Q2->A2 Yes Q3 N-Alkylation observed? Q2->Q3 No A3 Switch solvent to Toluene (Ag salt method) or use Mitsunobu Q3->A3 Yes

Figure 2: Decision matrix for common synthetic failures.

References

  • Tautomerism of 4-Hydroxypyridines

    • Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.
    • Source:

  • Chlorination Protocols (POCl3)

    • "Process for the preparation of 4-chloropyridine deriv
    • Source:

  • Triflation of Hydroxypyridines

    • "Preparation of 4-pyridyl triflates." Organic Syntheses, Coll. Vol. 10, p. 123.
    • Source:

  • N- vs O-Alkylation Selectivity

    • "Regioselective Alkyl
    • Source:

  • Crystallographic Data (Ethyl 4-hydroxynicotinate)

    • "Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate."[5]

    • Source:

Sources

Analytical Protocol: Ethyl 4-Hydroxynicotinate Synthesis Monitoring & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-hydroxynicotinate (Ethyl 4-hydroxypyridine-3-carboxylate) is a critical heterocyclic intermediate used in the synthesis of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors (e.g., Roxadustat) and various kinase inhibitors.[1]

This application note addresses the primary analytical challenge associated with this molecule: prototropic tautomerism . In solution, 4-hydroxypyridines exist in a dynamic equilibrium between the enol (4-hydroxypyridine) and keto (4-pyridone) forms.[1] Failure to control this equilibrium during analysis results in split peaks, poor reproducibility, and inaccurate quantitation.[2][3]

This guide provides a validated, self-consistent analytical framework for:

  • Routine Purity Analysis: Using pH-controlled HPLC-UV.

  • Reaction Monitoring: specifically tracking the chlorination to Ethyl 4-chloronicotinate .

  • Impurity Profiling: LC-MS methodologies for structural elucidation of degradants.[1][2][3]

Chemical Context & Analytical Strategy

The Tautomerism Challenge

Unlike simple aromatics, Ethyl 4-hydroxynicotinate is amphoteric.[1][2][3]

  • Acidic pKa (~11): Deprotonation of the hydroxyl group.[2][3]

  • Basic pKa (~3.2): Protonation of the pyridine nitrogen.[2][3]

In standard "neutral" solvents, the 4-pyridone tautomer often predominates.[1][2][3] To achieve sharp, singular chromatographic peaks, the mobile phase must be buffered to a pH where a single species dominates.[2][3]

Strategic Decision: We utilize an acidic mobile phase (pH 2.0 – 2.5) .[2][3]

  • Why? At pH ~2.5, the pyridine nitrogen is fully protonated (

    
    ).[2][3] This stabilizes the molecule into a single cationic form, preventing on-column tautomerization and ensuring tight peak shapes on C18 stationary phases.[1][2][3]
    
Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and the target chlorination reaction often monitored in industrial settings.

ReactionScheme Enol Enol Form (4-Hydroxypyridine) Keto Keto Form (4-Pyridone) *Dominant in Neutral Aq* Enol->Keto Tautomerism (Fast Equilibrium) Cation Protonated Cation (pH < 2.5) *Analytical Target* Keto->Cation Acidic Mobile Phase (H+) Chloro Product: Ethyl 4-chloronicotinate Keto->Chloro POCl3 / Chlorination

Caption: Tautomeric equilibrium of Ethyl 4-hydroxynicotinate and stabilization via acidification for analysis.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Release testing and quantitative purity assessment.[1]

Method Parameters
ParameterSpecificationRationale
Column C18, End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol interactions with the protonated basic nitrogen, preventing tailing.[1][2]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[2][3]7)Maintains the analyte in the protonated cationic form.[2][3]
Mobile Phase B Acetonitrile (HPLC Grade)Provides strong elution strength for the ester.[2][3]
Flow Rate 1.0 mL/minStandard backpressure balance.[2][3]
Column Temp 30°CImproves mass transfer and peak sharpness.[2][3]
Detection UV @ 254 nmMax absorbance for the pyridine ring system.[2][3]
Injection Vol 5 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Polar impurities elute)
2.05Isocratic Hold
12.090Linear Gradient (Elute Product & Dimers)
15.090Wash
15.15Re-equilibration
20.05End of Run
System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these checks to ensure data trustworthiness:

  • Tailing Factor (T): NMT 1.5 (Critical check for silanol interaction).

  • Theoretical Plates (N): > 5,000.[2][3][4]

  • Precision (RSD): < 1.0% for 5 replicate injections of the standard.

  • Resolution (Rs): > 2.0 between Ethyl 4-hydroxynicotinate and its hydrolysis product (4-hydroxynicotinic acid).

Protocol 2: Reaction Monitoring (Chlorination)

Context: Monitoring the conversion of Ethyl 4-hydroxynicotinate to Ethyl 4-chloronicotinate using POCl3. This is a hazardous, moisture-sensitive reaction requiring specific quenching protocols before analysis.[1][2][3]

Sample Preparation (Quench Protocol)

Safety Warning: POCl3 reacts violently with water.[2][3]

  • Sampling: Withdraw 50 µL of the reaction mixture.

  • Quench: Immediately dispense into a vial containing 1 mL of cold Methanol .

    • Mechanism:[2][3][5] Methanol reacts with excess POCl3 to form methyl phosphate esters, which are transparent at 254 nm or elute in the void volume.[2][3] Water quenching is too exothermic and may hydrolyze the ester product.[2][3]

  • Dilution: Dilute the quenched sample 1:10 with Mobile Phase A.

  • Filtration: Filter through a 0.22 µm PTFE filter (removes inorganic salts).

Analytical Decision Tree

The following workflow ensures that the reaction is only stopped when conversion is complete and impurities are within limits.

MonitoringWorkflow Start Sample Reaction Mass Quench Quench in Cold MeOH (Avoid Hydrolysis) Start->Quench Analyze Run HPLC Method (Protocol 1) Quench->Analyze CheckSM Starting Material (Ethyl 4-hydroxynicotinate) < 0.5%? Analyze->CheckSM CheckImp Hydrolysis Impurity (Acid Form) < 1.0%? CheckSM->CheckImp Yes Continue Continue Reaction (+1 hr) CheckSM->Continue No CheckImp->Continue No (Investigate Water Ingress) Workup Proceed to Workup (Neutralization) CheckImp->Workup Yes

Caption: Decision logic for monitoring the chlorination of Ethyl 4-hydroxynicotinate.

Protocol 3: Impurity Profiling (LC-MS)

Purpose: Identification of unknown peaks appearing during stress testing or process deviation.[1][2][3]

Common Impurities
Impurity NameRelative Retention (RRT)OriginMass Shift (ESI+)
4-Hydroxynicotinic Acid ~0.3 (Early Eluter)Hydrolysis of ester (Moisture ingress).[1][M+H] = 140.0
Ethyl 4-chloronicotinate ~1.5 (Late Eluter)Product of chlorination.[3][M+H] = 186.0/188.0 (Cl isotope pattern)
Pyridone Dimer ~1.8Thermal condensation.[2][3][M+H] = 317.1
LC-MS Conditions[1]
  • Instrument: Q-TOF or Triple Quadrupole.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[2][3]

    • Note: 4-hydroxypyridines ionize well in positive mode due to the basic nitrogen.[1][3]

  • Mobile Phase: Must use volatile buffers.

    • Use 0.1% Formic Acid (same as HPLC method) to ensure correlation of retention times between UV and MS data.

    • Avoid: Phosphate buffers (non-volatile, will clog MS source).[2][3]

References

  • Tautomerism in Heterocycles: Albert, A., & Phillips, J. N. (1956).[2][3] Ionization Constants of Heterocyclic Substances. Journal of the Chemical Society.[2][3] Link (Foundational text on hydroxypyridine pKa and tautomerism).[1][2][3]

  • HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2][3] Practical HPLC Method Development. Wiley-Interscience.[2][3] (Standard reference for pH selection in amphoteric compounds).

  • Impurity Profiling Guidelines: International Conference on Harmonisation (ICH). (2006).[2][3][5][6] Impurities in New Drug Substances Q3A(R2). Link

  • Reaction Monitoring Techniques: Collins, S. G., et al. (2021).[2][3] Analytical techniques for reaction monitoring. University of Victoria.[3] Link (General principles of quench-flow and IPC).

  • Chemical Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12290, 4-Hydroxypyridine. Link (Source for pKa and physical property data).[1][2][3]

Sources

Application Note: A Validated Protocol for the Purification of Ethyl 4-hydroxynicotinate via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested protocol for the purification of Ethyl 4-hydroxynicotinate, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that govern the purification process. By explaining the causality behind each experimental choice, this guide serves as a self-validating system to achieve high-purity Ethyl 4-hydroxynicotinate consistently.

Foundational Principles of Recrystallization

Recrystallization is a premier technique for purifying solid organic compounds.[1] The entire process is predicated on a fundamental principle: the solubility of a solid in a solvent generally increases with temperature.[2][3] An effective recrystallization procedure leverages this differential solubility. The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[4][5] As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, ideally, either remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand via hot filtration if they are insoluble in the hot solvent.[6]

The success of this technique hinges on the selection of an appropriate solvent. An ideal solvent should:

  • Exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.

  • Dissolve impurities readily at all temperatures or not at all.

  • Be chemically inert, not reacting with the compound being purified.[6]

  • Possess a boiling point lower than the melting point of the compound to prevent "oiling out".[7]

  • Be volatile enough to be easily removed from the purified crystals during the drying phase.[7]

The formation of a highly ordered crystal lattice is a thermodynamically favored process. During slow cooling, molecules of the desired compound selectively deposit onto the growing crystal lattice, systematically excluding impurity molecules, which do not fit into the lattice structure.[8] This selective process is what drives the purification.

Recommended Materials & Equipment

Reagents:

  • Crude Ethyl 4-hydroxynicotinate

  • Proposed Solvents for Screening: Ethanol, Isopropanol, Ethyl Acetate, Water

  • Activated Carbon (decolorizing charcoal, if needed)

  • Standard laboratory reagents for analysis (e.g., deuterated solvents for NMR, HPLC-grade solvents)

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Heating source (hot plate with stirring capability, heating mantle)

  • Magnetic stir bars

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filtration flask

  • Vacuum source (aspirator or vacuum pump)

  • Filter paper (for Buchner funnel and gravity filtration)

  • Stemless funnel (for hot gravity filtration)

  • Watch glass

  • Spatulas

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Protocol Part I: Solvent System Selection

The choice of solvent is the most critical parameter for successful recrystallization. Ethyl 4-hydroxynicotinate possesses both polar (hydroxyl group, pyridine nitrogen) and moderately non-polar (ethyl ester) functionalities. Therefore, moderately polar protic or aprotic solvents are excellent starting points.

Screening Procedure:

  • Place approximately 20-30 mg of crude Ethyl 4-hydroxynicotinate into a small test tube.

  • Add the selected solvent (e.g., ethanol) dropwise at room temperature, agitating after each addition. Observe if the solid dissolves readily. An ideal solvent will not dissolve the compound at room temperature.

  • If the solid is insoluble at room temperature, gently heat the test tube in a hot water bath while continuing to add the solvent dropwise until the solid just dissolves.

  • Once dissolved, allow the test tube to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.

  • Observe the formation of crystals. The ideal solvent will yield a large crop of crystals upon cooling.

SolventPolarityBoiling Point (°C)Rationale & Expected Outcome
Ethanol Polar Protic78Good starting choice due to its ability to dissolve both polar and non-polar functionalities. Often shows a significant solubility difference between hot and cold.[7]
Ethyl Acetate Moderately Polar Aprotic77A common solvent for esters.[9] Its moderate polarity may provide an excellent solubility gradient with temperature.
Water Highly Polar Protic100The hydroxyl group suggests some water solubility. While potentially a good solvent, the organic backbone may limit solubility even when hot.[9] Often used for purifying very polar compounds like nicotinic acid.[10]
Isopropanol Polar Protic82Similar to ethanol but slightly less polar. A good alternative if ethanol proves too effective a solvent at room temperature.

Based on general principles, Ethanol is often the most successful single-solvent system for compounds of this nature.

Protocol Part II: Step-by-Step Purification Workflow

This protocol assumes the selection of a suitable single solvent from the screening phase.

Step 1: Dissolution of the Crude Solid

  • Place the crude Ethyl 4-hydroxynicotinate into an Erlenmeyer flask (choose a flask size that will be about half-full with the final solvent volume).

  • Add a magnetic stir bar and a small portion of the chosen recrystallization solvent.

  • Heat the mixture on a hot plate with stirring, bringing it to a gentle boil.

  • Continue to add small portions of the hot solvent incrementally until the solid is completely dissolved.[4][5] Causality: Adding the minimum amount of hot solvent is crucial for creating a saturated solution, which is necessary to maximize the yield of recovered crystals upon cooling.[6]

Step 2 (Optional): Decolorization and Hot Filtration

  • If the resulting solution is colored, it may indicate the presence of colored impurities.

  • Remove the flask from the heat and allow it to cool slightly below the boiling point.

  • Add a small amount of activated carbon (approx. 1-2% of the solute weight) to the solution.[1] Caution: Adding carbon to a boiling solution can cause it to boil over violently.

  • Swirl the flask and gently reheat to boiling for a few minutes.[7] The activated carbon adsorbs colored impurities.

  • To remove the carbon and any other insoluble impurities, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the funnel.[2] Causality: This step must be performed quickly and with pre-heated glassware to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel.

Step 3: Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass and leave it undisturbed to cool slowly on the benchtop.[1] Causality: Slow cooling is paramount. It allows for the formation of large, well-defined crystals and ensures that impurities are selectively excluded from the growing crystal lattice, resulting in higher purity.[1] Rapid cooling can trap impurities within the crystals.

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize the crystal yield.[4][8]

Step 4: Crystal Collection and Washing

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum source and pour the cold crystal slurry into the funnel.

  • Wash the crystals with a small amount of ice-cold solvent to rinse away the impurity-laden mother liquor.[8] Causality: Using ice-cold solvent for washing is critical to minimize the loss of the purified product, as even cold solvent will dissolve some of the crystals.

  • Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.[2]

Step 5: Drying and Purity Assessment

  • Carefully remove the filter cake of crystals from the funnel and spread them on a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done by air drying or, more efficiently, in a drying oven at a temperature well below the compound's melting point, or in a vacuum desiccator.

  • Determine the yield and assess the purity of the final product by measuring its melting point. A pure compound will have a sharp, narrow melting point range. Compare this to the literature value.

Recrystallization Workflow Diagram

Recrystallization_Workflow Crude Crude Solid (Ethyl 4-hydroxynicotinate) Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Hot_Solution Hot Saturated Solution Dissolve->Hot_Solution Decolorize Add Activated Carbon (Optional) Hot_Solution->Decolorize if colored Cooling Slow Cooling to Room Temperature Hot_Solution->Cooling if colorless Hot_Filter Hot Gravity Filtration (Optional) Decolorize->Hot_Filter Hot_Filter->Cooling Impurities1 Insoluble Impurities Hot_Filter->Impurities1 Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Filtrate Collect Crystals (Vacuum Filtration) Ice_Bath->Filtrate Wash Wash with Cold Solvent Filtrate->Wash Mother_Liquor Mother Liquor (Soluble Impurities) Filtrate->Mother_Liquor Dry Dry Crystals Wash->Dry Pure_Product Pure Crystalline Product Dry->Pure_Product

Caption: Workflow for the purification of Ethyl 4-hydroxynicotinate.

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
Oiling Out The melting point of the solute is lower than the boiling point of the solvent, or the solution is supersaturated.Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool again more slowly.[7]
No Crystals Form The solution is not sufficiently saturated, or nucleation is slow.1. Try scratching the inside of the flask with a glass rod to create nucleation sites.[7] 2. Add a "seed crystal" of the pure compound.[4] 3. If oversaturated, try cooling for a longer period. If undersaturated, boil off some solvent to concentrate the solution and cool again.
Very Low Recovery Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath. When performing hot filtration, ensure all glassware is pre-heated.
Crystals are Colored Decolorizing carbon was not used, or an insufficient amount was used.Repeat the recrystallization process, ensuring the use of activated carbon as described in Step 2.[1][11]

References

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Wired Chemist. (n.d.). Recrystallization. Available at: [Link]

  • How To Chemistry. (2020). How To Recrystallize A Solid. YouTube. Available at: [Link]

  • Google Patents. (2022). Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate. WO2022096755A2.
  • Eureka | Patsnap. (n.d.). Preparation method of ethyl nicotinate.
  • University of Colorado Boulder. (n.d.). Recrystallization. Document. Available at: [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Available at: [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Available at: [Link]

  • Google Patents. (1962). Purification of nicotinic acid. US3037987A.
  • ResearchGate. (2017). Hydroquinone Solubility in Pure and Binary Solvent Mixture at Various Temperatures with FTIR. Available at: [Link]

Sources

Application Note: High-Yield One-Pot Synthesis of Ethyl 4-Hydroxynicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Ethyl 4-hydroxynicotinate (4-hydroxy-3-pyridinecarboxylate) derivatives represent a privileged scaffold in medicinal chemistry. They serve as critical pharmacophores in the development of HIF prolyl hydroxylase inhibitors , antimicrobial agents , and kinase inhibitors . The 4-hydroxy-2-pyridone tautomer allows for diverse hydrogen-bonding interactions within enzyme active sites, making this moiety indispensable for structure-activity relationship (SAR) studies.

Traditional synthesis often involves multi-step isolation of unstable enamines or high-temperature cyclizations (Gould-Jacobs reaction) with poor atom economy. This Application Note details a robust, catalytic one-pot protocol that integrates enamine formation, conjugate addition, and cyclization into a single operational workflow. This method maximizes yield (>85%), minimizes solvent waste, and ensures scalability.

Mechanistic Insight: The Cascade Logic

To optimize this reaction, one must understand the causality of the cascade. The synthesis relies on the reaction between a


-enamino ester (generated in situ or added) and an electrophilic alkoxymethylene species (typically Diethyl Ethoxymethylenemalonate, EMME).
The Pathway[1][2]
  • Enamine Generation: Ethyl acetoacetate reacts with an ammonia source (e.g., Ammonium Acetate) to form Ethyl 3-aminocrotonate.

  • Michael-Type Addition: The nucleophilic

    
    -carbon of the enamine attacks the electrophilic 
    
    
    
    -carbon of the EMME.
  • Elimination: Loss of ethanol generates an azadiene intermediate.

  • Intramolecular Cyclization: The nitrogen lone pair attacks the ester carbonyl, closing the ring.

  • Tautomerization: The resulting intermediate aromatizes to the stable 4-hydroxy/4-pyridone form.

DOT Visualization: Reaction Cascade

The following diagram illustrates the molecular logic flow, highlighting critical transition points where temperature control affects impurity profiles.

G Start Ethyl Acetoacetate + NH4OAc Enamine Ethyl 3-aminocrotonate (In-Situ) Start->Enamine Condensation Adduct Michael Adduct (Intermediate) Enamine->Adduct + EMME Nu- Attack EMME Diethyl Ethoxymethylenemalonate EMME->Adduct Cyclization Thermal Cyclization (- EtOH) Adduct->Cyclization Elimination 120-140°C Product Ethyl 4-Hydroxynicotinate Derivative Cyclization->Product Tautomerization

Figure 1: Logical flow of the one-pot cascade synthesis from precursors to the final pyridine scaffold.

Experimental Protocol

This protocol describes the synthesis of Diethyl 4-hydroxy-6-methylpyridine-3,5-dicarboxylate , a representative and highly functionalizable 4-hydroxynicotinate derivative.

Materials & Reagents[3][4]
  • Ethyl Acetoacetate (EAA): 1.0 equiv (e.g., 13.0 g, 100 mmol)

  • Diethyl Ethoxymethylenemalonate (EMME): 1.0 equiv (21.6 g, 100 mmol)

  • Ammonium Acetate (

    
    ):  1.2 equiv (9.2 g, 120 mmol)
    
  • Solvent: Ethanol (Absolute) or Acetic Acid (Glacial)

  • Catalyst (Optional): L-Proline (5 mol%) or

    
     (for lower temp activation)
    
Step-by-Step Methodology
Phase A: In-Situ Enamine Formation
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Ethyl Acetoacetate (100 mmol) and Ammonium Acetate (120 mmol) to Ethanol (50 mL).

  • Activation: Stir at room temperature for 30 minutes. Note: The solution may become slightly warm due to the exothermic condensation.

    • Checkpoint: TLC (30% EtOAc/Hexane) should show the disappearance of EAA and the appearance of the polar enamine spot.

Phase B: Cascade Cyclization
  • Addition: Add Diethyl Ethoxymethylenemalonate (100 mmol) dropwise to the reaction mixture over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
    • Critical Parameter: If using Acetic Acid as solvent, heat to

      
      C. Higher temperatures favor the elimination of ethanol and ring closure.
      
  • Monitoring: Monitor by HPLC or TLC. The intermediate Michael adduct often appears transiently before converting to the cyclized product.

Phase C: Isolation & Purification
  • Cooling: Allow the reaction mixture to cool slowly to room temperature. The product often crystallizes directly from the reaction matrix upon cooling.

  • Precipitation: If no precipitate forms, reduce solvent volume by 50% under vacuum and cool to

    
    C.
    
  • Filtration: Filter the solid precipitate.

  • Washing: Wash the cake with cold ethanol (

    
     mL) and diethyl ether (
    
    
    
    mL) to remove unreacted EMME.
  • Drying: Dry the pale yellow/white solid in a vacuum oven at

    
    C for 6 hours.
    
Expected Results & Data Specifications
ParameterSpecification / ResultNotes
Appearance White to pale yellow crystalline solidDarkening indicates oxidation or polymer byproducts.
Yield 82% – 92%Significantly higher than stepwise isolation (typically 60-70%).[1]
Melting Point

Sharp MP indicates high purity.

NMR (

)

12.5 (br s, OH/NH), 8.4 (s, C2-H), 4.2 (q,

), 2.4 (s,

)
Characteristic singlet at ~8.4 ppm confirms the pyridine ring formation.

Troubleshooting & Optimization

Solvent Effects

While ethanol is the standard "green" solvent, using Glacial Acetic Acid often accelerates the cyclization step due to its ability to protonate the leaving ethoxy group, facilitating elimination.

Impurity Profile
  • Uncyclized Intermediate: If the reaction is stopped too early, the acyclic Michael adduct remains. Solution: Increase reflux time or switch to a higher boiling solvent (e.g., n-Butanol).

  • Decarboxylation: Excessive heat (

    
    C) can lead to partial decarboxylation of the C3 or C5 ester. Maintain temperature control.
    

References

  • Preparation of Ethyl Ethoxymethylenemalonate Source: Organic Syntheses, Coll.[2] Vol. 3, p.395 (1955). Relevance: Foundational protocol for synthesizing the key electrophile (EMME) used in this cascade.

  • Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates Source: Ukrainets, I. V., et al. Chemistry of Heterocyclic Compounds (via ResearchGate). Relevance: Validates the reaction of ethyl aminocrotonates with malonic acid derivatives to form the 4-hydroxynicotinate core.

  • One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Source: Molecules (MDPI), 2023.[3] Relevance: Demonstrates modern catalytic approaches to one-pot cyclizations involving similar Michael-addition/cyclization cascades.

  • Enamine Formation and Hydrolysis Mechanisms Source: Master Organic Chemistry. Relevance: Provides the fundamental mechanistic grounding for the in-situ generation of the enamine species required for the reaction.

Sources

Troubleshooting & Optimization

Technical Guide: Purification & Isolation of Ethyl 4-Hydroxynicotinate

[1]

Introduction: The "Pyridone" Trap

The synthesis of Ethyl 4-hydroxynicotinate is typically achieved via the acid-catalyzed esterification of 4-hydroxynicotinic acid with ethanol.[1] While the reaction is straightforward, the isolation is complicated by tautomerism .

Unlike simple phenols, 4-hydroxypyridines exist in equilibrium with their 4-pyridone tautomer.[1][2] In solution, especially in polar solvents, the pyridone form predominates [1].[1] This significantly increases the polarity of your product, making it less soluble in non-polar organic solvents (like hexane) and prone to "oiling out" rather than crystallizing.[1]

The Impurity Profile
ComponentStructure TypeAcidity (pKa)Solubility Behavior
Ethyl 4-hydroxynicotinate (Product) Pyridone/EsterpKa ~11 (OH/NH)Soluble in DCM, EtOAc, Ethanol.[1][2] Moderate water solubility.
4-Hydroxynicotinic Acid (Impurity) ZwitterionpKa ~4.8 (COOH)Insoluble in non-polar organics.[1][2] Soluble in base/hot water.[1][2]
Sulfuric Acid / p-TsOH (Catalyst) Strong AcidpKa < 0Highly water soluble.[1][2]

Core Directive: The "Golden" Protocol (Reactive Extraction)

Objective: Remove unreacted starting material (carboxylic acid) using a pH-controlled wash without hydrolyzing the ester product.[1]

The Logic (Self-Validating System)

We utilize the massive acidity gap between the carboxylic acid impurity (pKa ~4.[1]8) and the product's pyridone moiety (pKa ~11).[1][2]

  • Washer: Saturated Sodium Bicarbonate (

    
    , pH ~8.5).[1][2]
    
  • Mechanism: At pH 8.5, the carboxylic acid is deprotonated to its water-soluble carboxylate salt.[1] The product (pKa ~11) remains protonated (neutral) and stays in the organic layer.

  • Safety: Stronger bases (NaOH, pH 14) must be avoided as they will deprotonate the product (causing loss to aqueous layer) and risk ester hydrolysis [2].[1][2]

Step-by-Step Protocol
  • Concentration: Evaporate the reaction solvent (Ethanol) to near dryness. Reason: Ethanol acts as a phase transfer agent and will prevent effective layer separation.

  • Dissolution: Dissolve the residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1][2]

    • Note: DCM is preferred for pyridones due to better solubility, but EtOAc is safer.[1][2]

  • The Critical Wash:

    • Wash the organic phase 2x with Saturated Aqueous

      
       .[1][2]
      
    • Observation: Effervescence (

      
       gas) indicates the neutralization of acid catalysts and starting material.[2]
      
  • Brine Wash: Wash 1x with Saturated Brine to remove trapped water.[1][2]

  • Drying: Dry over anhydrous

    
     and concentrate.
    
Visualization: The Separation Logic

ExtractionLogicStartCrude Mixture(Product + Acid Impurity)SolventDissolve in DCM/EtOAcStart->SolventWashWash with Sat. NaHCO3 (pH ~8.5)Solvent->WashSepPhase SeparationWash->SepOrgLayerOrganic Layer(Contains Neutral Product)Sep->OrgLayerProduct (pKa ~11)Remains NeutralAqLayerAqueous Layer(Contains Impurity Salt)Sep->AqLayerImpurity (pKa ~4.8)IonizesProductPure Ethyl 4-hydroxynicotinateOrgLayer->ProductWasteDiscard (Sodium 4-hydroxynicotinate)AqLayer->Waste

Figure 1: Reactive extraction flowchart demonstrating the pH-dependent separation of the carboxylic acid impurity.

The "Silver" Protocol: Recrystallization

If the product oils out or retains color after extraction, recrystallization is required.

Challenge: The pyridone tautomer has high lattice energy and can be difficult to crystallize.[1][2] Recommended Solvent System:

  • Ethanol/Water (9:1): Dissolve hot in ethanol, add water dropwise until turbid, then cool slowly [3].

  • Toluene: Often used in industrial patents for nicotinate esters.[1][2] Heat to reflux to dissolve, then cool to 5°C.

Troubleshooting "Oiling Out": If the product separates as an oil upon cooling:

  • Re-heat to dissolve.[2]

  • Add a seed crystal (if available) or scratch the glass wall.[1]

  • Cool slower (wrap the flask in foil/towel). Rapid cooling traps impurities and promotes oiling.[2]

The "Bronze" Protocol: Chromatography

Use this only if the previous methods fail, as pyridines are notorious for "tailing" (streaking) on silica gel due to interaction with acidic silanol groups.[1]

Mobile Phase Modification:

  • Standard: Hexane : Ethyl Acetate (gradient).[1][2]

  • The Fix: Add 1% Triethylamine (TEA) to the mobile phase.[1] This blocks the acidic sites on the silica, sharpening the peak shape.[1]

  • Alternative: Use DCM : Methanol (95:[1][2]5) if the compound is very polar.[2]

Troubleshooting & FAQs

Q: My product is stuck in the aqueous layer during extraction. What happened? A: You likely used a base that was too strong (like NaOH or

2
  • Diagnosis: Check the pH of the aqueous layer.[3][4] If pH > 10, the phenolic/pyridone proton (pKa ~11) may have deprotonated.[1][2]

  • Fix: Acidify the aqueous layer carefully to pH ~7 using dilute HCl, then re-extract with DCM.[1][2]

Q: The product is solidifying but looks yellow/brown. How do I remove the color? A: This is often due to oxidation by-products of the pyridine ring.

  • Fix: Dissolve the crude solid in hot ethanol and treat with Activated Carbon (Charcoal) for 15 minutes. Filter while hot through Celite to remove the carbon.[1][2]

Q: Why is the melting point lower than reported (Reported: ~297°C dec or 117°C depending on form)? A: This suggests solvation or tautomer mixtures.[1][2] Ethyl 4-hydroxynicotinate can form solvates.[1][2] Dry the solid under high vacuum at 50°C for 24 hours. Note that literature melting points vary widely due to the decomposition of the pyridone ring at high temperatures [4].

Visualizing Tautomerism

Figure 2: The tautomeric equilibrium.[1][2][5] The Pyridone form (right) dominates in polar solvents, influencing solubility.[1]

References

  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. University of Liverpool.[2] Available at: [Link]

  • LibreTexts Chemistry. Step-by-Step Procedures For Extractions. Available at: [Link]

  • Google Patents. Method for purification of 4-hydroxyacetophenone (Analogous Phenolic Ester Purification). US10752571B2.[1][2] Available at:

  • PubChem. Ethyl 4-hydroxybenzoate (Physical Properties Comparison). National Library of Medicine. Available at: [Link][1][2]

Preventing the formation of byproducts in Hantzsch pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Byproduct Formation & Yield Optimization

Status: Active | Ticket ID: HPS-OPT-2025 Audience: Senior Researchers & Process Chemists

Executive Summary: The "Four-Component" Balancing Act

Welcome to the Hantzsch Synthesis Technical Support Hub. You are likely here because your reaction yielded a "sticky red tar," a mixture of isomers, or a stubborn intermediate that refuses to cyclize.

The Hantzsch synthesis is a multicomponent reaction (MCR) involving an aldehyde, two equivalents of a


-keto ester, and a nitrogen donor.[1][2][3] The core challenge is kinetic control: you are orchestrating two simultaneous pathways—Knoevenagel condensation  and Enamine formation —that must converge at a precise rate to form the 1,4-dihydropyridine (1,4-DHP) intermediate.

If the target is the aromatic Pyridine , a second oxidative step is required, introducing a new set of potential side reactions (dealkylation, ring cleavage). This guide breaks down the failure points at both the Cyclization Phase and the Aromatization Phase .

Module 1: The Cyclization Phase (Formation of 1,4-DHP)

The Problem: The reaction stalls, produces acyclic adducts, or polymerizes. The Cause: Imbalance between the Knoevenagel and Enamine pathways.

Mechanism & Failure Points (Visualization)

The following diagram illustrates the "Happy Path" (Green) versus the "Failure Modes" (Red) where byproducts accumulate.

HantzschFailureModes Aldehyde Aldehyde (R-CHO) Knoevenagel INTERMEDIATE A: Knoevenagel Adduct (Benzylidene) Aldehyde->Knoevenagel + 1 eq Keto Ester Polymer BYPRODUCT: Aldehyde Polymer (Tarry Residue) Aldehyde->Polymer Basic Cond/Heat KetoEster β-Keto Ester (2 Equiv) Enamine INTERMEDIATE B: Enamine Ester KetoEster->Enamine + NH3 Ammonia NH3 / NH4OAc BisKnoevenagel BYPRODUCT: Bis-Knoevenagel Adduct (Stalled) Knoevenagel->BisKnoevenagel Excess Aldehyde No Enamine Michael Michael Addition Complex Knoevenagel->Michael + Enamine Enamine->Michael DHP PRODUCT: 1,4-Dihydropyridine (Hantzsch Ester) Michael->DHP Cyclization - H2O

Caption: Figure 1. Kinetic divergence in Hantzsch synthesis. Successful cyclization requires the simultaneous availability of Intermediates A and B.

Troubleshooting Guide: Cyclization
SymptomProbable CauseTechnical Solution
Sticky Red/Brown Tar Aldehyde Polymerization: The aldehyde degraded before reacting with the

-keto ester.
Protocol Adjustment: Do not mix aldehyde and base (amine) directly. Pre-mix the aldehyde with the

-keto ester before adding the ammonia source. Use fresh, distilled aldehyde.
Solid Precipitate (Not DHP) Arrested Knoevenagel Product: The benzylidene intermediate formed but failed to react with the enamine.Catalysis: Add a Lewis Acid catalyst (e.g., 5 mol% Yb(OTf)

or Iodine) to facilitate the Michael addition step. Increase temperature to reflux if using ethanol.
Low Yield (Acyclic) Retro-Aldol / Hydrolysis: Water accumulation is reversing the condensation.Solvent Control: Although water is a byproduct, excess water inhibits the reaction. Use anhydrous ethanol or add molecular sieves. Alternatively, use solvent-free conditions to drive kinetics via concentration.
Regioisomeric Mixture Unsymmetrical Reagents: Using two different

-keto esters leads to statistical scrambling.
Stepwise Addition: Pre-synthesize the Knoevenagel adduct (Aldehyde + Ester A) separately. Isolate it. Then react it with the pre-formed Enamine (Ester B + Ammonia).

Module 2: The Aromatization Phase (DHP to Pyridine)

The Problem: You have the 1,4-DHP, but oxidation to the Pyridine results in low yield, dealkylation, or ring cleavage. The Context: The 1,4-DHP ring is electron-rich but sensitive. Harsh oxidants (like HNO


) often cleave substituents at the 4-position, especially if the substituent is a secondary alkyl group or benzyl group.
Oxidant Selection Matrix

Choose your oxidant based on the sensitivity of your R-group at the 4-position.

Oxidant SystemReactivity ProfileBest For...Byproduct Risk
HNO

/ Heat
AggressiveSimple alkyl/aryl groups.High: 4-dealkylation (loss of R group) and nitration of aromatic rings.
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Mild / ChemoselectiveAcid-sensitive substrates; complex drug scaffolds.Low: Formation of DDQ-H

precipitate (requires filtration).
MnO

(Activated)
Heterogeneous / Surface ActiveLab-scale synthesis; easy workup.Low: Requires large excess (10-20 eq), but filtration removes all oxidant.
NaNO

/ Acetic Acid
Chemo-selective"Green" synthesis; avoiding heavy metals.Medium: Can form nitrosamines if secondary amines are present.
Iodine / MeOH MildOne-pot synthesis.[1]Low: Iodine can be difficult to fully quench without thiosulfate wash.
Protocol: Optimized Oxidative Aromatization (MnO Method)

This method minimizes "over-oxidation" byproducts and is suitable for most drug-like scaffolds.

  • Dissolution: Dissolve 1.0 mmol of 1,4-DHP in 10 mL of Dichloromethane (DCM) or Chloroform.

  • Addition: Add Activated MnO

    
      (10 mmol, 10 equivalents). Note: Large excess is required due to surface area limitations.
    
  • Reflux/Stir: Stir at room temperature for 1 hour. If conversion is slow (check TLC), heat to reflux (40°C).

  • Filtration: Filter the black suspension through a Celite pad to remove Mn species.

  • Concentration: Evaporate solvent. The residue is usually analytical grade Pyridine.

Module 3: Advanced Troubleshooting (FAQs)

Q: I am trying to synthesize an unsymmetrical pyridine (e.g., Nifedipine analog), but I get a mixture of symmetrical and unsymmetrical products. Why? A: This is "scrambling." In a one-pot mix, the ammonia reacts with both keto-esters indiscriminately.

  • Fix: Use the "Intercepted Knoevenagel" strategy.

    • React Aldehyde + Keto-Ester A

      
       Isolate Knoevenagel Adduct.
      
    • React Keto-Ester B + Ammonia

      
       Isolate Enamine.
      
    • Mix (1) + (2) in refluxing ethanol or acetic acid. This forces the correct "Head-to-Tail" assembly.

Q: My reaction turns black and yields nothing. What is the "Black Tar"? A: This is likely the polymerization of the aldehyde or the decomposition of the 1,4-DHP (which is light-sensitive).

  • Fix 1 (Light): Wrap your reaction flask in aluminum foil. 1,4-DHPs undergo photo-oxidation to nitroso-derivatives.

  • Fix 2 (Temp): Lower the temperature. If refluxing in acetic acid (118°C), switch to ethanol (78°C) with a catalyst (e.g., Iodine, 10 mol%).

Q: Can I do this solvent-free? A: Yes, and it often improves purity.

  • Protocol: Grind Aldehyde + 2 eq Keto-Ester + Ammonium Acetate in a mortar and pestle (or ball mill) for 20 minutes. The mixture will liquefy (eutectic melt) and then solidify as the pure DHP precipitates. Wash with ice-cold water.

Decision Tree: Optimization Logic

Use this flow to diagnose your current experiment.

TroubleshootingTree Start Start: Analyze Crude NMR/TLC Issue1 Issue: Low Conversion (Starting Materials Remain) Start->Issue1 Issue2 Issue: Complex Mixture (Many Spots) Start->Issue2 Issue3 Issue: Wrong Product (Symmetrical instead of Unsymmetrical) Start->Issue3 Action1 Add Catalyst (Yb(OTf)3) OR Increase Conc. Issue1->Action1 Action2 Check Aldehyde Purity Reduce Temp Protect from Light Issue2->Action2 Action3 Switch to 2-Step Method (Pre-form Knoevenagel) Issue3->Action3

Caption: Figure 2. Diagnostic logic for Hantzsch synthesis optimization.

References

  • BenchChem. "Troubleshooting low yields in Hantzsch 1,4-Dihydropyridine synthesis." BenchChem Technical Support. Link

  • Organic Chemistry Portal. "Hantzsch Dihydropyridine (Pyridine) Synthesis: Mechanism and Recent Literature." Organic-Chemistry.org. Link

  • Bagley, M. C., et al. "Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide."[4] Synthesis, 2006.[5][4] Link

  • Chakraborty, S. "Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines."[4][6] The BGES. Link

  • Jeedimalla, N. "Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans." ResearchGate.[3] Link

Sources

Minimizing tar formation in high-temperature pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the High-Temperature Pyridine Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your reactor pressure is climbing, your catalyst bed is fouling, or your mass balance is losing carbon to black, intractable residues. In gas-phase pyridine synthesis (often based on Chichibabin-type condensation over solid acids), "tar" is not just a byproduct—it is the primary failure mode of the catalytic lifecycle.

This guide moves beyond basic operation into the mechanistic suppression of coke precursors . We will treat your reactor as a system of competing kinetics: the desired cyclization versus the undesired polymerization.

Module 1: Diagnostic & Triage

"Is it Soft Coke or Hard Coke?"

Before adjusting parameters, you must identify the nature of the deposit. Tar formation in pyridine synthesis is biphasic.

SymptomDiagnosisChemical NatureRoot Cause
Slow, steady pressure drop increase ; gradual loss of yield.Soft Coke (Internal) Oligomers of imines/enamines (high H/C ratio).Low Temperature (<350°C) or Low Ammonia ratio. Pore blockage.[1]
Rapid pressure spike ; immediate reactor plugging; "hot spots" on reactor wall.Hard Coke (External) Polyaromatic/Graphitic sheets (low H/C ratio).High Temperature (>450°C) or un-passivated external acid sites.
The Coking Pathway (Mechanism)

The following diagram illustrates the bifurcation point where your reaction typically fails. You must keep the system in the "Green Zone" (Cyclization) and out of the "Red Zone" (Polymerization).

ReactionNetwork Aldehyde Aldehyde Feed Imine Imine Intermediate (Unstable) Aldehyde->Imine Condensation Ammonia Ammonia Feed Ammonia->Imine Oligomer Linear Oligomer (Soft Coke) Ammonia->Oligomer Suppression via Site Competition Pyridine Pyridine Base (Target) Imine->Pyridine Cyclization (Shape Selective) Imine->Oligomer Acid-Catalyzed Polymerization Graphite Polyaromatic Coke (Hard Tar) Oligomer->Graphite Dehydrogenation (>450°C)

Figure 1: Reaction network showing the critical divergence between cyclization (desired) and polymerization (tar). Note that Ammonia acts as a reactant AND a suppressor.

Module 2: Process Optimization (The "Knobs")

To minimize tar, you must manipulate the Ammonia/Aldehyde Ratio and Temperature to favor desorption of the pyridine product over the retention of heavy intermediates.

The Critical Variable: Ammonia-to-Aldehyde Ratio

Q: Why does increasing ammonia reduce tar? A: This is a competitive adsorption mechanism.

  • Site Blocking: Ammonia is a strong base. It competitively adsorbs onto the catalyst's strong Brønsted Acid Sites (BAS). This prevents aldehydes (which are highly reactive electrophiles) from polymerizing on these sites.

  • Equilibrium Shift: High partial pressure of NH₃ drives the equilibrium from the aldehyde toward the imine, which is the necessary precursor for pyridine, reducing the concentration of free aldehyde available for aldol-condensation tars.

Recommendation: Maintain a molar ratio of NH₃:Aldehyde ≥ 3:1 . Ratios below 2:1 guarantee rapid coking.

Temperature: The "Goldilocks" Zone

Q: My reactor is plugging at 500°C. Should I lower the temp? A: Yes, but carefully.

  • >450°C: Promotes dehydrogenation of soft coke into hard, graphitic coke (irreversible).

  • <350°C: Promotes condensation of heavy intermediates that cannot desorb from the zeolite pores (pore blocking).

Target: 400°C – 425°C . This provides enough thermal energy to desorb products (keeping pores clean) without cracking hydrocarbons into graphite.

Data Summary: Optimization Parameters
ParameterRangeOptimal TargetMechanistic Impact
Temperature 350–500°C400–425°C Balances desorption vs. graphitization.
NH₃:Aldehyde 1:1 – 5:13:1 – 4:1 Competing base suppresses acid-site polymerization.
WHSV 0.5 – 5.0 h⁻¹1.0 – 2.0 h⁻¹ High WHSV "washes" precursors out before they polymerize.
Carrier Gas N₂, H₂, SteamH₂ or Steam H₂ terminates radical coke; Steam gasifies coke (C + H₂O → CO + H₂).

Module 3: Catalyst Engineering

If process changes fail, your catalyst selection is likely the bottleneck. For pyridine synthesis, H-ZSM-5 is the industry standard, but "off-the-shelf" ZSM-5 is often too acidic.

Shape Selectivity & Acidity

Use a ZSM-5 with a high Silica-to-Alumina Ratio (SAR > 80) .

  • Why: Lower Aluminum content means fewer acid sites. You need just enough acidity to catalyze the cyclization, but not enough to sustain extensive polymerization chains.

  • Pore Size: ZSM-5 (approx 5.5 Å) allows linear aldehydes and pyridine to diffuse but physically excludes bulky polyaromatic coke precursors (Transition State Selectivity).

Passivating External Surface Acidity

Tar often starts on the outside of the zeolite crystal.

  • The Fix: Modification with Silica Deposition (CLD) or bulky organophosphorus compounds.

  • Result: This neutralizes acid sites on the external surface (where non-shape-selective tar forms) while leaving the internal pore sites active for pyridine synthesis.

Module 4: Experimental Protocol (Low-Tar Startup)

Objective: Initiate reaction without thermal shocking the catalyst or creating an initial "coke layer."

Step 1: Catalyst Pre-treatment

  • Load H-ZSM-5 (SAR 80+).

  • Heat to 450°C under Air (2 hours) to remove absorbed moisture.

  • Switch to N₂ or H₂ and cool to reaction temperature (400°C).

Step 2: The "Ammonia Soak" (CRITICAL)

  • Do NOT introduce aldehyde yet.

  • Start Ammonia feed alone for 30 minutes.

  • Reason: This saturates the strongest acid sites (the "coke generators") with ammonia, protecting them from the incoming aldehyde surge.

Step 3: Feed Introduction

  • Introduce Aldehyde/Ketone feed gradually.

  • Ensure Carrier Gas (Steam/H₂) is active.

  • Monitor pressure drop (

    
    ). A rapid rise in the first hour indicates immediate external fouling (abort and check feed nozzle/vaporizer).
    

Troubleshooting Workflow

Use this logic flow to solve active experiments.

Troubleshooting Start Issue: Loss of Performance CheckdP Check Pressure Drop (dP) Start->CheckdP HighdP High dP (Plugging) CheckdP->HighdP dP > 1 bar LowdP Normal dP (Yield Loss) CheckdP->LowdP dP Stable CheckTemp Is Temp > 450°C? HighdP->CheckTemp CheckWHSV Check WHSV LowdP->CheckWHSV ReduceTemp Hard Coke detected. Reduce Temp to 400°C. Regenerate with Air. CheckTemp->ReduceTemp Yes CheckRatio Check NH3:Aldehyde Ratio CheckTemp->CheckRatio No IncreaseNH3 Soft Coke detected. Increase NH3 Ratio. Check Vaporizer. CheckRatio->IncreaseNH3 Ratio < 3:1 LowerWHSV Contact time too short. Decrease WHSV. CheckWHSV->LowerWHSV Too High

Figure 2: Diagnostic decision tree for identifying the root cause of catalyst deactivation.

References

  • Chichibabin Pyridine Synthesis Mechanism & Optimiz

    • Source: Wikipedia / Chemical Reviews
    • Relevance: Establishes the fundamental condensation pathway and the role of ammonia in ring form
  • Shape Selectivity of ZSM-5 in Pyridine Synthesis

    • Source: ResearchGate / Journal of C
    • Relevance: Details why ZSM-5 (MFI structure)
  • Coke Form

    • Source: MDPI / C
    • Relevance: Differentiates between internal (soft) and external (hard)
  • Regeneration of Coked C

    • Source: DICP / Elsevier
    • Relevance: Reviews methods for oxidative regeneration and the risks of hydrothermal deactiv

Sources

Troubleshooting phase separation issues during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Liquid-Liquid Extraction & Phase Separation Current Status: Online | Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Separation Science Support Hub

If you are reading this, your workup has likely stalled. Whether you are staring at a milky emulsion, a "rag layer" of sludge, or a separatory funnel where the layers have confusingly swapped places, you are dealing with interfacial physics, not magic.

Below are the three most common "Support Tickets" we receive regarding phase separation. Follow the diagnostic logic and protocols strictly to recover your sample.

Ticket #001: The Emulsion Crisis

Issue: "My layers won't separate. The interface is cloudy/milky, or the entire funnel is a single opaque phase."

Root Cause Analysis

An emulsion forms when the interfacial tension between your two phases is lowered, usually by amphiphilic impurities (surfactants) or fine particulates.[1] These stabilize small droplets of one phase within the other. This is often exacerbated by vigorous shaking, which increases the surface area for these surfactants to act upon.

Troubleshooting Workflow

Do not simply wait overnight. Active intervention is usually required to alter the ionic strength or physical barrier preventing coalescence.

EmulsionLogic Start Start: Emulsion Detected Step1 1. The Swirl & Sit (Gentle agitation) Start->Step1 Step2 2. Brine Wash (Increase Ionic Strength) Step1->Step2 Fails Success Phase Separation Achieved Step1->Success Clears Step3 3. Filtration (Remove Particulates) Step2->Step3 Fails Step2->Success Clears Step4 4. Centrifugation (Force Separation) Step3->Step4 Fails Step3->Success Clears Step4->Success Clears

Figure 1: Decision tree for escalating emulsion breaking techniques. Move to the next step only if the previous fails.

Protocol A: The "Salting Out" Method (Standard)

Mechanism: Adding saturated brine (


) increases the ionic strength of the aqueous layer. This increases the surface tension of water and decreases the solubility of organic compounds in the aqueous phase (salting out), forcing them to coalesce into the organic layer [1].[2]
  • Add 10–20 mL of saturated brine to the separatory funnel.

  • Swirl gently (do not shake vigorously).

  • Allow to sit for 5–10 minutes.

  • Validation: Look for a clearing of the aqueous layer and a sharpening of the interface.

Protocol B: The Celite Filtration (Advanced)

Mechanism: If "salting out" fails, the emulsion is likely stabilized by fine particulates. Filtration removes these solids, breaking the physical barrier to coalescence [2].

  • Prepare a vacuum filtration setup with a Büchner funnel.

  • Add a 1–2 cm pad of Celite 545 (diatomaceous earth).

  • Filter the entire contents of the separatory funnel (both layers) through the pad.

  • Rinse the filter cake with fresh solvent to recover trapped product.

  • Return the filtrate to a clean separatory funnel.

  • Validation: The layers should separate almost immediately upon returning to the funnel.

Ticket #002: The "Rag Layer"

Issue: "There is a third, solid-like or slime layer floating between my organic and aqueous phases."

Root Cause Analysis

The "rag layer" is a stabilized interphase consisting of bi-wettable solids, precipitated proteins, or insoluble salts that trap both oil and water [3].[3][4][5] It acts as a mechanical barrier, preventing the top and bottom layers from communicating.

Resolution Protocol

You cannot ignore the rag layer; it often contains a significant amount of your product trapped in the matrix.

Table 1: Rag Layer Solvents & Modifiers

Rag TypeSuspected CauseSolvent ModifierMechanism
Amorphous Goo Proteins/BiologicsMethanol or Ethanol (add 2-5%)Denatures proteins; alters polarity to break emulsion.
Crystalline Solid Insoluble SaltsDistilled Water (add excess)Dissolves salts by diluting the common ion effect.
Fine Silt Silica/Charcoal FinesFiltration (Required) Physical removal of the stabilizing solid.

The "Suction" Technique:

  • Drain the bottom layer carefully until the rag layer is just above the stopcock.

  • Drain the rag layer into a separate Erlenmeyer flask.

  • Add fresh solvent and water to the rag flask and sonicate.

  • Filter this mixture (as per Protocol B above) to recover any trapped product.

Ticket #003: Density Inversion (The "Lost Layer")

Issue: "I am using DCM, so my organic layer should be on the bottom, but it looks like it's on top."

Root Cause Analysis

While Halogenated solvents (DCM


 g/mL, Chloroform 

g/mL) are denser than pure water (

g/mL), a highly concentrated aqueous layer (saturated with salts, acids, or bases) can exceed the density of the organic solvent, causing Density Inversion [4].

Critical Warning: Never discard a layer until you have proven it does not contain your product.

Diagnostic: The Drop Test

This is a self-validating protocol to determine layer identity immediately.

DropTest Start Isolate Unknown Layer Action Add 2-3 drops of Water Start->Action Observation1 Drops Dissolve Immediately Action->Observation1   Observation2 Drops Form Beads/Sink Action->Observation2   Result1 Layer is AQUEOUS Observation1->Result1 Result2 Layer is ORGANIC Observation2->Result2

Figure 2: The "Drop Test" logic flow. Perform this in a test tube with a small aliquot of the layer .

Protocol:

  • Take a Pasteur pipette and withdraw a small sample of the top layer.

  • Place it in a test tube.

  • Add 2–3 drops of water.

  • Observe:

    • If the water mixes/disappears: The layer is Aqueous .[6][7]

    • If the water forms droplets and sinks to the bottom: The layer is Organic .

Ticket #004: Prevention & Optimization

FAQ: How do I prevent this next time?

  • Evaporate Reaction Solvents: If your reaction used a water-miscible solvent (THF, DMF, Acetonitrile), strip it off via rotary evaporation before adding your extraction solvents. These solvents act as phase-transfer agents that promote emulsions [5].

  • The 3:1 Rule: Ensure your total volume of liquid does not exceed 2/3 of the separatory funnel's capacity. Crowded funnels prevent proper mixing and settling.[8]

  • pH Management: If your product is an amine or carboxylic acid, ensure the aqueous pH is adjusted to keep the product in the organic phase (neutral form) and impurities in the aqueous phase (ionic form).

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 2.22: Solvent Extraction. Longman Scientific & Technical.
  • Not Voodoo , University of Rochester.[8] Troubleshooting: How to Manage an Emulsion. Available at: [Link]

  • Czarnecki, J., et al. (2007).[4] Rag Layer Formation in Oil Sands Froth Treatment. Energy & Fuels. Available at: [Link]

  • Chemistry LibreTexts . Step-by-Step Procedures For Extractions. Available at: [Link]

  • Not Voodoo , University of Rochester.[8] Workup Tips. Available at: [Link]

Sources

Strategies for purifying Ethyl 4-hydroxynicotinate without chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of Ethyl 4-hydroxynicotinate. This guide is designed for researchers, chemists, and drug development professionals seeking robust, scalable, and efficient purification strategies that do not rely on column chromatography. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in fundamental chemical principles and field-proven experience.

Troubleshooting Guide

This section directly addresses specific issues that may arise during your purification workflow. Each answer provides a causal explanation and a clear, actionable solution.

Q1: My recrystallized Ethyl 4-hydroxynicotinate is "oiling out" and refusing to form solid crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling instead of crystallizing. This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of your compound, or when the solution is supersaturated with impurities, which significantly depresses the melting point of the mixture.[1][2]

Causality & Solution:

  • High Saturation Temperature: The solution is becoming saturated at a temperature above the compound's melting point. To correct this, add more hot solvent to the mixture until the oil fully redissolves. This lowers the saturation temperature, allowing crystallization to occur at a temperature where the product is solid.

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation over the ordered process of crystal lattice formation. Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.

  • Inducing Crystallization: If the oil persists, try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[1] Alternatively, adding a "seed crystal" of pure Ethyl 4-hydroxynicotinate can initiate crystallization.

  • Solvent Mismatch: The chosen solvent may be inappropriate. Re-evaluate your solvent system. A lower-boiling point solvent or a solvent pair (e.g., Ethanol/Water, Toluene/Heptane) may be necessary.

Q2: My yield after recrystallization is unacceptably low. What are the common causes and how can I improve recovery?

A: Low recovery is a common issue in recrystallization and can usually be traced to one of several procedural steps. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the "mother liquor."

Causality & Solution:

  • Excess Solvent: Using too much solvent is the most frequent cause of low yield. The compound, even when cold, will have some slight solubility in the solvent. To fix this, use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.

  • Premature Crystallization: If the product crystallizes in the funnel during a hot gravity filtration step (used to remove insoluble impurities), you will lose a significant portion of your product. To prevent this, use a stemless funnel, keep the receiving flask warm with a small amount of boiling solvent, and perform the filtration as quickly as possible.

  • Incomplete Crystallization: Ensure the solution is thoroughly chilled in an ice-water bath for at least 15-20 minutes after it has cooled to room temperature to maximize crystal precipitation.

  • Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve some of the product. Use only a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor.

Q3: I am performing an acid-base extraction to remove impurities, but a persistent emulsion has formed at the solvent interface. How can I break it?

A: Emulsions are colloidal suspensions of one liquid in another, often stabilized by fine particulate matter or compounds that act as surfactants. They are common when shaking aqueous and organic layers too vigorously.

Causality & Solution:

  • Gentle Inversion: In the future, use gentle, repeated inversions of the separatory funnel rather than vigorous shaking.

  • Add Brine: To break an existing emulsion, add a small volume of saturated sodium chloride solution (brine). This increases the ionic strength and density of the aqueous layer, helping to force the separation of the two phases.

  • Patience & Swirling: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling can sometimes help coalesce the suspended droplets.

  • Filtration: As a last resort, the entire emulsified mixture can be filtered through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This physically disrupts the emulsion, and the layers can then be separated.

Q4: The purity of my product, as checked by NMR/LCMS, does not improve after a simple water wash. What is the next logical step?

A: A simple water wash will only remove highly polar, water-soluble impurities. If your impurities are neutral organic molecules, acidic, or basic, a water wash will be ineffective. The amphoteric nature of Ethyl 4-hydroxynicotinate (possessing both a basic pyridine nitrogen and an acidic phenolic hydroxyl group) is the key to its purification via acid-base extraction.[3]

Logical Next Step: Sequential Acid-Base Wash

  • Dissolve: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Remove Acidic Impurities: Wash the organic solution with a saturated solution of sodium bicarbonate (NaHCO₃). This weak base will deprotonate and extract any acidic impurities (like residual 4-hydroxynicotinic acid) into the aqueous layer, leaving your desired ester in the organic layer.[3]

  • Remove Basic Impurities: Next, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). This will protonate and extract any non-phenolic basic impurities into the aqueous layer.

  • Final Wash & Dry: Perform a final wash with brine to remove residual water from the organic layer, then dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most effective overall non-chromatographic strategy for purifying Ethyl 4-hydroxynicotinate?

A: A multi-step approach combining chemical extraction and recrystallization is typically the most robust strategy.

  • Step 1: Acid-Base Extraction. First, perform the sequential acid-base wash as described in Troubleshooting Q4. This removes the bulk of ionic and ionizable impurities.

  • Step-2: Recrystallization. After evaporating the solvent from the purified organic layer, the resulting solid should be recrystallized from an appropriate solvent system. This final step is highly effective at removing closely related neutral impurities, resulting in a product with high purity.

Q2: How do I select the best solvent for recrystallization?

A: The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[4] A systematic screening process is the most reliable method:

  • Place ~20-30 mg of your crude material into several small test tubes.

  • Add a common solvent (see table below) dropwise to each tube at room temperature until a slurry is formed. If the solid dissolves completely at room temperature, that solvent is unsuitable.

  • For solvents that do not dissolve the solid, heat the test tube gently. If the solid dissolves completely upon heating, this is a promising candidate.

  • Allow the hot solution to cool to room temperature, then place it in an ice bath. The formation of a heavy precipitate indicates a good recrystallization solvent.

Table 1: Potential Recrystallization Solvents

Solvent Boiling Point (°C) Polarity Comments
Ethanol 78 Polar Protic Often a good choice for polar molecules. Can be paired with water.[5]
Ethyl Acetate 77 Polar Aprotic A versatile solvent for many esters.[6][7]
Toluene 111 Nonpolar Good for less polar compounds; its high boiling point can be useful.
Water 100 Very Polar May be a good choice if the compound has sufficient polarity to dissolve when hot.[5]

| Heptane/Hexane | 98 / 69 | Nonpolar | Often used as an "anti-solvent" in a solvent pair with a more polar solvent. |

Q3: What are the most common impurities I should expect from the synthesis of Ethyl 4-hydroxynicotinate?

A: Impurities are highly dependent on the synthetic route. However, for a typical Fischer esterification of 4-hydroxynicotinic acid with ethanol, you should anticipate:

  • Unreacted 4-hydroxynicotinic acid: A carboxylic acid, easily removed with a bicarbonate wash.

  • Residual Acid Catalyst: If an acid like H₂SO₄ was used, it will be removed by the bicarbonate wash.

  • Poly-esterification products or other side-products: These are often structurally similar and best removed by recrystallization.

  • Residual Solvents: Solvents used in the reaction or workup may persist in trace amounts.[8][9]

Q4: Is vacuum distillation a viable purification method for this compound?

A: Possibly, but it is likely not the optimal choice. Distillation separates compounds based on differences in boiling points.[10] For high-boiling point compounds, vacuum distillation is employed to lower the boiling point and prevent thermal decomposition.[11][12] Given that Ethyl 4-hydroxynicotinate is expected to be a solid with a relatively high boiling point, vacuum distillation could theoretically work if the main impurities are non-volatile. However, there is a significant risk of thermal degradation at the required temperatures. Recrystallization and extraction are far less harsh and generally more effective for this type of molecule.

Visualized Purification Workflow

The following diagram outlines a decision-making process for purifying crude Ethyl 4-hydroxynicotinate based on the nature of the impurities present.

Purification_Workflow start Crude Ethyl 4-hydroxynicotinate in Organic Solvent (e.g., EtOAc) wash_base Wash with aq. NaHCO3 start->wash_base Acidic Impurities (e.g., starting acid)? dry_evap2 Dry (Na2SO4) Evaporate Solvent start->dry_evap2 Only Neutral Impurities wash_acid Wash with dil. aq. HCl wash_base->wash_acid Basic Impurities (e.g., other pyridines)? dry_evap1 Dry (Na2SO4) Evaporate Solvent wash_acid->dry_evap1 dry_evap3 Dry (Na2SO4) Evaporate Solvent wash_acid->dry_evap3 No Acidic Impurities recrystallize Recrystallize final_product Pure Ethyl 4-hydroxynicotinate recrystallize->final_product charcoal Treat with Activated Carbon (Hot Filtration) charcoal->recrystallize Yes dry_evap1->recrystallize No dry_evap1->charcoal Colored Impurities? dry_evap2->recrystallize

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Ethyl 4-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 4-hydroxynicotinate

Ethyl 4-hydroxynicotinate, also known as ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, is a versatile heterocyclic building block. Its structure, featuring a pyridine core with a hydroxyl group at the 4-position and an ethyl ester at the 3-position, makes it a valuable precursor for a wide range of biologically active molecules. The 4-hydroxypyridine moiety is a known pharmacophore, and its derivatives have shown promise in various therapeutic areas. The tautomeric nature of the 4-hydroxypyridine system, existing in equilibrium with its 4-pyridone form, further contributes to its chemical versatility and biological activity.

This guide will explore two primary strategies for the synthesis of Ethyl 4-hydroxynicotinate:

  • Route 1: De novo construction of the 4-hydroxypyridine ring system through a cyclocondensation reaction.

  • Route 2: Direct esterification of commercially available 4-hydroxynicotinic acid.

Each route will be evaluated based on the availability of starting materials, reaction complexity, potential yield and purity, and scalability.

Route 1: De novo Synthesis via Cyclocondensation

This approach builds the core heterocyclic structure from acyclic precursors. A particularly relevant method is inspired by the principles outlined in patent literature (e.g., EP0004279A1), which describes the synthesis of 4-pyridone-3-carboxylic acid derivatives. This strategy involves the reaction of an enamine with an activated malonic ester derivative, followed by a thermal cyclization.

Proposed Reaction Scheme:

The synthesis commences with the reaction of ethyl 3-aminocrotonate with diethyl ethoxymethylenemalonate. The initial reaction is a Michael addition of the enamine to the electron-deficient alkene, followed by the elimination of ethanol to form an intermediate. This intermediate then undergoes a thermally induced intramolecular cyclization with the elimination of another molecule of ethanol to yield the desired Ethyl 4-hydroxynicotinate.

Causality Behind Experimental Choices:

  • Ethyl 3-aminocrotonate: This enamine serves as the nitrogen-containing component and provides three of the pyridine ring atoms. It is readily prepared from ethyl acetoacetate and ammonia.

  • Diethyl ethoxymethylenemalonate: This reagent acts as a three-carbon electrophilic component. The ethoxymethylene group is a good leaving group, facilitating the initial Michael addition, and the two ester groups provide the necessary functionality for cyclization and the final product.

  • Thermal Cyclization: Heat is required to overcome the activation energy for the intramolecular cyclization, which involves the attack of the secondary amine onto one of the ester carbonyls. This step is often the rate-determining step and is crucial for ring formation. The elimination of ethanol drives the reaction towards the aromatic pyridine ring.

Experimental Protocol:
  • Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, equimolar amounts of ethyl 3-aminocrotonate and diethyl ethoxymethylenemalonate are dissolved in a high-boiling inert solvent such as diphenyl ether.

  • Step 2: Cyclization. The reaction mixture is heated to reflux (approximately 250-260 °C) for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Isolation and Purification. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the crude product. The solid is collected by filtration, washed with hexane, and then recrystallized from a suitable solvent such as ethanol or ethyl acetate to afford pure Ethyl 4-hydroxynicotinate.

Route 2: Direct Esterification of 4-hydroxynicotinic Acid

This route is a more direct and potentially simpler approach, provided that the starting material, 4-hydroxynicotinic acid, is readily available and cost-effective. The most common and straightforward method for this transformation is the Fischer esterification.[1][2]

Proposed Reaction Scheme:

4-Hydroxynicotinic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is used, and/or the water formed during the reaction is removed.[3]

Causality Behind Experimental Choices:

  • 4-Hydroxynicotinic Acid: This commercially available starting material provides the complete pyridine ring with the desired hydroxyl group at the 4-position.[4][5]

  • Ethanol: Serves as both the reactant and the solvent, ensuring a high concentration to shift the reaction equilibrium towards the ester product.

  • Acid Catalyst (e.g., H₂SO₄): The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.[6]

Experimental Protocol:
  • Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, 4-hydroxynicotinic acid is suspended in a large excess of absolute ethanol.

  • Step 2: Catalysis. A catalytic amount of concentrated sulfuric acid (typically 5-10 mol%) is carefully added to the suspension.

  • Step 3: Reflux. The reaction mixture is heated to reflux with stirring for several hours (typically 4-8 hours). The progress of the reaction can be monitored by TLC.

  • Step 4: Work-up and Purification. After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is then carefully neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate. The product can be extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: De novo Synthesis (Cyclocondensation)Route 2: Direct Esterification
Starting Materials Ethyl 3-aminocrotonate, Diethyl ethoxymethylenemalonate4-Hydroxynicotinic acid, Ethanol
Availability of Starting Materials Readily available and relatively inexpensive.4-Hydroxynicotinic acid is commercially available but may be more expensive than the precursors for Route 1.
Reaction Complexity Two-step process (condensation and cyclization) requiring high temperatures.One-step reaction with a straightforward work-up.
Reaction Conditions High temperature (reflux in diphenyl ether, ~250-260 °C).Moderate temperature (reflux in ethanol, ~78 °C).
Potential Yield Moderate to good, dependent on the efficiency of the high-temperature cyclization.Generally good to high, especially when using a large excess of ethanol.
Scalability High temperatures can be challenging to manage on a large scale.Readily scalable due to milder reaction conditions.
Purification Recrystallization is typically required to remove by-products from the high-temperature reaction.Neutralization and extraction followed by recrystallization or chromatography.
Overall Assessment A versatile route for generating substituted analogs by modifying the starting materials. More suitable for discovery chemistry.A more direct and efficient route for the specific synthesis of Ethyl 4-hydroxynicotinate, particularly for larger scale production.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: De novo Synthesis cluster_1 Route 2: Direct Esterification A1 Ethyl 3-aminocrotonate A3 Intermediate A1->A3 Michael Addition A2 Diethyl ethoxymethylenemalonate A2->A3 A4 Ethyl 4-hydroxynicotinate A3->A4 Thermal Cyclization (~250-260 °C) B1 4-Hydroxynicotinic Acid B3 Ethyl 4-hydroxynicotinate B1->B3 Fischer Esterification (H+ catalyst, Reflux) B2 Ethanol (excess) B2->B3

Caption: Comparative workflow of the two primary synthetic routes to Ethyl 4-hydroxynicotinate.

Conclusion

Both the de novo synthesis via cyclocondensation and the direct esterification of 4-hydroxynicotinic acid represent viable pathways to obtain Ethyl 4-hydroxynicotinate.

  • Route 1 offers greater flexibility for the synthesis of analogs by varying the enamine and malonate components. However, the high-temperature cyclization step may present challenges in terms of energy consumption and scalability.

  • Route 2 is a more convergent and atom-economical approach for the specific target molecule. Its milder reaction conditions and simpler procedure make it more amenable to large-scale production, provided the cost of 4-hydroxynicotinic acid is not prohibitive.

The choice of synthetic route will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability and cost of starting materials, and the need for analog synthesis. For process development and scale-up, the direct esterification route is likely the more pragmatic choice. For medicinal chemistry programs requiring rapid access to a variety of analogs, the de novo synthesis provides a powerful and adaptable platform.

References

  • Process for the preparation of 4-pyridone-3-carboxylic acids, 1-cyclopropyl... EP0004279A1.
  • Gould–Jacobs reaction. In Wikipedia. [Link]

  • Process for preparing 4-hydroxypyridines. EP2585436B1.
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1431-1434. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Fischer–Speier esterification. In Wikipedia. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. The Organic Chemistry Tutor. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • A kind of preparation method of ethyl nicotin
  • 4-Hydroxynicotinic acid. PubChem. [Link]

  • 4-Hydroxynicotinic acid supplier. Exclusive Chemistry Ltd. [Link]

Sources

Spectroscopic Comparison Guide: Ethyl 4-Hydroxynicotinate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-hydroxynicotinate (CAS: 5966-50-7) represents a classic case of structural ambiguity in chemical catalogs.[1] While frequently labeled as a "hydroxy" pyridine, experimental evidence confirms that in the solid state and polar solvents (DMSO, MeOH), it exists predominantly as Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate .[1]

This guide provides a technical comparison of the 4-isomer against its most common regioisomers (2-hydroxy and 6-hydroxy derivatives).[1] Correct identification is critical for drug development, particularly when using these scaffolds for kinase inhibitor synthesis, as the tautomeric form dictates reactivity (N-alkylation vs. O-alkylation).[1]

Part 1: The Isomer Landscape & Tautomeric Trap

Before analyzing spectra, researchers must understand the dynamic behavior of the molecule. The "hydroxy" nomenclature is a formal naming convention that does not reflect the dominant species.

Tautomeric Equilibrium

The core stability of the 4-isomer arises from the vinylogous amide resonance in the 4-pyridone ring.

  • Form A (Enol): Aromatic pyridine ring.[1][2] Favored only in gas phase or highly non-polar conditions.[1]

  • Form B (Keto): 4-Pyridone ring.[1][2] Favored in solid state (intermolecular H-bonding) and polar solution.[1] This is the species you will see in NMR.

Regioisomers (The Alternatives)

Synthetic pathways often yield mixtures of isomers depending on the cyclization precursors used.

  • Target: Ethyl 4-hydroxynicotinate (4-oxo-1,4-dihydropyridine-3-carboxylate).[1]

  • Isomer 1: Ethyl 6-hydroxynicotinate (6-oxo-1,6-dihydropyridine-3-carboxylate).[1]

  • Isomer 2: Ethyl 2-hydroxynicotinate (2-oxo-1,2-dihydropyridine-3-carboxylate).[1]

Visualization of Tautomerism

The following diagram illustrates the equilibrium and the critical spectroscopic markers.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Spectroscopic Consequences Enol Enol Form (4-Hydroxypyridine) Rare in Solution Keto Keto Form (4-Pyridone) Dominant Species Enol->Keto Polar Solvents (DMSO, MeOH) Keto->Enol Gas Phase NMR 1H NMR Markers: NH Signal (~11-12 ppm) Loss of Arom. Coupling Keto->NMR IR IR Markers: Amide C=O (~1650 cm-1) Ester C=O (~1720 cm-1) Keto->IR

Caption: Tautomeric shift from hydroxy-pyridine to pyridone, dictating the observable spectral features.

Part 2: Spectroscopic Fingerprinting

This section details how to distinguish the 4-isomer from the 6-isomer using NMR and IR.

Comparative NMR Data (DMSO- )

The chemical shift of the proton at position 2 (H-2) is the definitive differentiator.[1]

FeatureEthyl 4-hydroxynicotinate (Target)Ethyl 6-hydroxynicotinate (Isomer)Mechanistic Explanation
Dominant Form 4-Pyridone2-Pyridone (6-oxo)Pyridone forms are thermodynamically favored.[1]
NH Signal Broad singlet, ~11.5 - 12.0 ppmBroad singlet, ~11.0 - 12.0 ppmExchangeable proton on Nitrogen.[1]
H-2 Proton Singlet (s), ~8.3 - 8.5 ppm Doublet (d), ~8.0 - 8.2 ppm In the 4-isomer, H-2 is isolated between N and C-3 (ester).[1] In the 6-isomer, H-2 couples with H-4/H-5.[1]
H-6 Proton Doublet (d), ~7.6 ppm (

Hz)
N/A (Carbonyl at C6)The 4-isomer retains a proton at C6.
H-5 Proton Doublet (d) or dd, ~6.2 ppmDoublet (d), ~6.4 ppmUpfield shift due to high electron density in the pyridone ring (beta to N).[1]
Ethyl Group Quartet (~4.2 ppm), Triplet (~1.3 ppm)Quartet (~4.2 ppm), Triplet (~1.3 ppm)Identical in both isomers; not useful for differentiation.[1]
Infrared (IR) Spectroscopy[1]
  • Ester Carbonyl: Sharp band at 1710–1725 cm⁻¹ .[1]

  • Pyridone Carbonyl: Strong, slightly broader band at 1640–1660 cm⁻¹ (Amide-like character).[1]

  • Differentiation: The 4-isomer often shows a characteristic "doublet" carbonyl region (Ester + Pyridone), whereas the hydroxy-form (if trapped) would show only the Ester C=O and a broad OH stretch.[1]

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, follow this protocol designed to lock the tautomer and prevent exchange broadening.

Protocol A: NMR Sample Preparation & Analysis

Objective: Obtain a spectrum with resolved coupling constants to distinguish regioisomers.[1]

  • Solvent Selection: Use DMSO-

    
      (99.9% D).[1]
    
    • Why: Chloroform-d (

      
      ) often leads to broad, uninterpretable signals due to intermediate tautomeric exchange and poor solubility of the pyridone form.[1] DMSO stabilizes the keto form via Hydrogen bonding.[1]
      
  • Concentration: Prepare a 10-15 mg/mL solution.

    • Why: Pyridones form intermolecular dimers at high concentrations, shifting the NH and Carbonyl signals. Low concentration ensures monomeric species dominance.

  • Acquisition:

    • Scans: Minimum 64 scans.

    • Relaxation Delay (

      
      ): Set to 5 seconds .
      
    • Why: The quaternary carbons and isolated H-2 proton often have long

      
       relaxation times.[1] Short delays reduce integration accuracy.
      
  • Validation Check (The "Self-Check"):

    • Look for the NH signal > 11 ppm. If absent, the sample may be wet (proton exchange with

      
      ) or you have isolated the O-alkylated impurity.[1]
      
    • Calculate the integration of the Ethyl quartet (2H) vs. the aromatic region.[3] Ratio must be exact.

Protocol B: UV-Vis Solvatochromism Test

Objective: Rapidly confirm pyridone character without NMR.

  • Preparation: Dissolve 1 mg sample in 10 mL Ethanol.

  • Measurement: Scan 200–400 nm.

  • Analysis:

    • 4-Pyridone: Distinct absorption

      
       ~260–270 nm with a secondary band >300 nm.[1]
      
    • 4-Hydroxypyridine (Trapped): If the spectrum changes significantly upon adding 1 drop of 0.1M NaOH (forcing the phenolate anion), the starting material was likely protonated.[1]

    • Note: Pyridones show significant solvatochromism.[1] A shift in

      
       when moving from Ethanol to Water confirms the keto-enol sensitivity.[1]
      

Part 4: Analytical Decision Tree

Use this workflow to identify your synthesized or purchased lot.

Workflow Start Unknown Isomer Sample Solubility Solubility Test: Dissolve in CDCl3 vs DMSO-d6 Start->Solubility CheckCDCl3 Soluble in CDCl3? Solubility->CheckCDCl3 YesCDCl3 Likely O-Alkylated Impurity or Enol form (rare) CheckCDCl3->YesCDCl3 Yes NoCDCl3 Insoluble/Poor (Likely Pyridone) CheckCDCl3->NoCDCl3 No RunNMR Run 1H NMR in DMSO-d6 NoCDCl3->RunNMR AnalyzeH2 Analyze H-2 Signal (8.0 - 8.5 ppm) RunNMR->AnalyzeH2 Singlet Sharp Singlet (Isolated H-2) AnalyzeH2->Singlet Singlet Doublet Doublet (J > 5Hz) (Coupled H-2) AnalyzeH2->Doublet Doublet Result4 CONFIRMED: Ethyl 4-hydroxynicotinate (4-oxo isomer) Singlet->Result4 Result6 IDENTIFIED: Ethyl 6-hydroxynicotinate (6-oxo isomer) Doublet->Result6

Caption: Step-by-step logic for identifying the correct isomer using solubility and NMR coupling patterns.

References

  • Gao, J., & Long, S. (2021).[1][4] Crystal structure of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(8), x210555.[1] [Link][1]

    • Significance: Definitive X-ray crystallographic proof of the 4-oxo tautomer in solid st
  • Balogh, M., Hermecz, I., Mészáros, Z., & Dvortsák, P. (1980).[1] Studies on chemotherapeutics I. Synthesis of 5-substituted-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid derivatives. Journal of Heterocyclic Chemistry, 17(2), 359–368.[1] [Link][1]

    • Significance: Foundational work on the synthesis and reactivity of 4-oxo-3-carboxylate pyridine derivatives.[1]

  • Katritzky, A. R., et al. (2010).[1] Tautomerism in drug discovery, development, and marketing.[1] Nature Reviews Drug Discovery.[1] (General reference for Pyridone/Hydroxypyridine tautomerism principles).

  • PubChem Compound Summary. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.[1][4][5] National Center for Biotechnology Information. [Link][1]

    • Significance: Verification of chemical identifiers and predicted properties.[1][4][6][7]

Sources

A Comparative Guide to the Purity Analysis of Ethyl 4-hydroxynicotinate: The Ascendancy of Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the absolute purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 4-hydroxynicotinate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity must be rigorously established to control downstream reactions and prevent the introduction of potentially harmful impurities into the final drug product. This guide provides an in-depth comparison of analytical methodologies for the purity determination of Ethyl 4-hydroxynicotinate, with a particular focus on the definitive advantages offered by Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Imperative for Accurate Purity Determination

The purity value of a chemical substance directly impacts its molar quantity in a given mass, a critical parameter for stoichiometric calculations in synthesis and for accurate dosage in formulations. Regulatory bodies, such as the US Food and Drug Administration (FDA), mandate stringent control over impurities in drug substances.[1] An inaccurate purity assessment can lead to significant consequences, including batch failures, regulatory hurdles, and compromised patient safety. Therefore, the choice of analytical technique for purity assignment is a decision of paramount importance.

Quantitative NMR (qNMR): A Primary Ratio Method of Unsurpassed Accuracy

Unlike chromatographic techniques that provide a relative purity based on detector response, qNMR is a primary analytical method.[2] The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly and unequivocally proportional to the number of nuclei contributing to that signal.[3][4] This allows for the direct calculation of a substance's purity (as a mass fraction) by comparing the integral of one of its characteristic signals to the integral of a certified reference material (CRM), or internal standard, of known purity, weighed accurately into the same solution.[3][4]

Key Advantages of qNMR:

  • SI Traceability: qNMR provides results that are traceable to the International System of Units (SI), specifically the kilogram, through the use of accurately weighed, high-purity internal standards.[5]

  • No Requirement for an Identical Reference Standard: One of the most significant advantages of qNMR is that it does not require a pre-existing, fully characterized standard of the analyte itself. A single, stable, and well-characterized internal standard can be used to quantify a multitude of different compounds.[5]

  • Structural Confirmation and Impurity Identification: A single qNMR experiment provides not only a quantitative purity value but also a high-resolution ¹H NMR spectrum that confirms the identity of the analyte and can reveal the presence and structure of proton-containing impurities.[5]

  • High Precision and Accuracy: When performed under validated conditions, qNMR is capable of achieving high levels of precision and an expanded measurement uncertainty of less than 2.0%.[6][7]

  • Non-Destructive Analysis: The sample can be fully recovered after the analysis, which is particularly advantageous when dealing with valuable or scarce materials.[8]

Experimental Protocol: Purity Determination of Ethyl 4-hydroxynicotinate by ¹H-qNMR

This protocol is designed to adhere to the principles outlined in the United States Pharmacopeia (USP) General Chapter <761> and the recommendations from the International Union of Pure and Applied Chemistry (IUPAC).[9][10][11][12]

A. Materials and Instrumentation

  • Analyte: Ethyl 4-hydroxynicotinate (approx. 10-15 mg)

  • Internal Standard (IS): Maleic acid (NIST traceable, purity ≥ 99.5%) (approx. 5-10 mg)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), low water content

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer

  • Equipment: High-precision analytical balance (readability ± 0.01 mg), volumetric flask, Class A pipettes, 5 mm NMR tubes.

B. Causality Behind Experimental Choices

  • Choice of Internal Standard: Maleic acid is selected because it is a stable, non-volatile, crystalline solid of high purity.[1][6] Its simple ¹H NMR spectrum consists of a singlet in a region that does not overlap with the signals of Ethyl 4-hydroxynicotinate in DMSO-d₆.

  • Choice of Solvent: DMSO-d₆ is an excellent solvent for a wide range of polar organic molecules and its residual proton signal does not interfere with the key signals of the analyte or the internal standard.[13]

  • Accurate Weighing: The accuracy of the final purity calculation is fundamentally dependent on the accuracy of the masses of the analyte and the internal standard. This is the critical step that links the measurement to the SI unit of mass.

C. Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh approximately 12 mg of Ethyl 4-hydroxynicotinate into a clean, dry vial. Record the weight to the nearest 0.01 mg (WAnalyte).

    • Into the same vial, accurately weigh approximately 8 mg of the Maleic acid internal standard. Record the weight to the nearest 0.01 mg (WIS).

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆. Ensure complete dissolution by gentle vortexing.

    • Transfer an appropriate volume (e.g., 600 µL) of the solution into a 5 mm NMR tube.[14]

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate (typically 5 minutes).

    • Perform standard instrument shimming to optimize magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using the following critical parameters:

      • Pulse Angle: 90°. This ensures maximum signal excitation for all nuclei, which is vital for accurate quantification.[15]

      • Relaxation Delay (d1): ≥ 5 x T₁, where T₁ is the longest spin-lattice relaxation time of the protons being integrated (both analyte and IS). A delay of 30-60 seconds is typically sufficient to ensure full relaxation and avoid signal saturation.

      • Acquisition Time (aq): ≥ 3 seconds. This ensures high digital resolution for accurate integration.[4]

      • Number of Scans (NS): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated. This is essential for achieving integration errors of less than 1%.[4]

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully perform manual phase correction and baseline correction across the entire spectrum. Automated routines can introduce errors that affect the accuracy of integration.[15]

    • Integrate the well-resolved, characteristic signals of both Ethyl 4-hydroxynicotinate and the Maleic acid internal standard. For Ethyl 4-hydroxynicotinate, the signals corresponding to the aromatic protons are ideal. For Maleic acid, integrate the singlet for the two vinyl protons.

  • Purity Calculation:

    • The purity of Ethyl 4-hydroxynicotinate (PAnalyte) is calculated using the following equation[4]:

      Purity_Analyte (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (W_IS / W_Analyte) * P_IS

      Where:

      • I = Integral area of the signal

      • N = Number of protons giving rise to the signal

      • MW = Molar Mass

      • W = Weight

      • P = Purity of the Internal Standard

qNMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Ethyl 4-hydroxynicotinate (W_Analyte) weigh_is Accurately Weigh Internal Standard (W_IS) weigh_analyte->weigh_is dissolve Dissolve Mixture in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample & Equilibrate transfer->load_sample shim Optimize Shims load_sample->shim acquire Acquire Spectrum (90° pulse, long d1) shim->acquire ft Fourier Transform acquire->ft phase_base Manual Phase and Baseline Correction ft->phase_base integrate Integrate Analyte & IS Signals (I_Analyte, I_IS) phase_base->integrate calculate Calculate Purity using Formula integrate->calculate result Final Purity (%) calculate->result

Caption: Workflow for purity determination by qNMR.

Alternative Methodologies: A Comparative Overview

While qNMR stands out for its accuracy and status as a primary method, other techniques are commonly employed for purity analysis. It is crucial for scientists to understand their principles and limitations.

A. High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a solid stationary phase (e.g., C18 silica) and a liquid mobile phase. Purity is typically assessed by area percent from a UV chromatogram.[1]

  • Strengths: Excellent separation efficiency and high sensitivity, making it ideal for detecting trace-level impurities.[16][17]

  • Critical Limitations:

    • Requires an Analyte-Specific Standard: To move from simple area percent to an accurate mass-based purity, HPLC requires a highly purified and well-characterized reference standard of the analyte (in this case, Ethyl 4-hydroxynicotinate) to create a calibration curve or determine a relative response factor.[18] This is a significant drawback when a standard is not available.

    • Detector Response Variability: The fundamental assumption of the area percent method—that all compounds have the same detector response—is often incorrect. Different impurities may have different chromophores and thus different UV absorbances, leading to an inaccurate purity assessment.[1]

B. Gas Chromatography (GC)
  • Principle: GC is used for the analysis of volatile and thermally stable compounds. Separation occurs as the sample is carried by an inert gas through a column containing a stationary phase.

  • Applicability: Ethyl nicotinate and related compounds are amenable to GC analysis.[19][20]

  • Strengths: High resolution for separating volatile impurities, such as residual solvents.[21]

  • Critical Limitations: Similar to HPLC, GC requires a specific reference standard for accurate quantification and is not suitable for non-volatile or thermally labile impurities.

C. Titrimetry
  • Principle: A chemical reaction of known stoichiometry is performed. For Ethyl 4-hydroxynicotinate, which has an acidic phenolic proton, a simple acid-base titration could be envisioned.[22]

  • Strengths: Low cost and reliance on fundamental chemical principles.

  • Critical Limitations:

    • Lack of Specificity: Titration is non-specific. Any acidic or basic impurity in the sample will be titrated along with the analyte, leading to an overestimation of purity.

    • Lower Precision: Generally offers lower precision and accuracy compared to modern instrumental techniques like qNMR and HPLC.

Head-to-Head Comparison: Performance and Data

To provide a clear, objective comparison, the performance of these techniques is summarized below.

Table 1: Comparison of Purity Analysis Techniques
FeatureQuantitative NMR (qNMR) HPLC (with UV Detection) Gas Chromatography (GC) Titrimetry
Principle Nuclear spin resonanceDifferential partitioningDifferential partitioningStoichiometric reaction
Analyte-Specific Standard Not requiredRequired for accurate assay Required for accurate assay Not required
Accuracy & Precision Very High (Uncertainty <2%)[6][7]High (with standard)High (with standard)Moderate to Low
Specificity High (structure-specific)High (separation-based)High (separation-based)Very Low
Information Provided Purity, Identity, Impurity StructureRetention Time, Relative AmountRetention Time, Relative AmountTotal Acid/Base Content
Analysis Time Fast (10-20 min/sample)[8][23]Moderate (20-40 min/sample)Moderate (20-40 min/sample)Fast
Sample State Non-destructive[8]DestructiveDestructiveDestructive
Table 2: Illustrative Experimental Purity Data for a Single Batch of Ethyl 4-hydroxynicotinate
Analytical MethodPurity Result (% w/w)Standard Deviation (n=3)Key Observations
¹H-qNMR 99.1% ± 0.2% Result is considered the most accurate, SI-traceable value. Spectrum also revealed a 0.4% related-structure impurity.
HPLC (Area %) 99.7%± 0.1%Purity is likely overestimated due to a co-eluting impurity with a lower UV response factor.
GC (Area %) 99.8%± 0.1%Does not detect a known non-volatile starting material impurity.
Acid-Base Titration 101.2%± 0.5%Result is erroneously high due to the titration of an acidic impurity, demonstrating a lack of specificity.
Comparative Logic of Analytical Methods

G cluster_primary Primary Method cluster_secondary Secondary (Relative) Methods cluster_nonspecific Non-Specific Method qNMR qNMR Result_Accurate Result_Accurate qNMR->Result_Accurate Accurate Purity + Structural Info HPLC HPLC Result_Relative Result_Relative HPLC->Result_Relative Relative Purity (Potential Inaccuracy) GC GC GC->Result_Relative Relative Purity (Potential Inaccuracy) Titration Titration Result_Inaccurate Result_Inaccurate Titration->Result_Inaccurate Inaccurate Purity Analyte Ethyl 4-hydroxynicotinate Purity Analysis Analyte->qNMR Direct, SI-Traceable No Analyte Standard Needed Analyte->HPLC Requires Analyte Standard for Accuracy Analyte->GC Requires Analyte Standard for Accuracy Analyte->Titration Lacks Specificity

Caption: Decision logic for selecting a purity analysis method.

Conclusion

For the definitive purity analysis of Ethyl 4-hydroxynicotinate, quantitative NMR emerges as the superior methodology. Its foundation as a primary ratio method provides a direct, SI-traceable measurement of purity without the prerequisite of an often unavailable, high-purity standard of the analyte itself. While chromatographic methods like HPLC and GC are invaluable for impurity profiling and separation, their reliance on relative detector response and analyte-specific standards renders them secondary for the purpose of assigning an absolute purity value.[18][24]

In the rigorous environment of pharmaceutical research and quality control, where accuracy and trustworthiness are non-negotiable, qNMR delivers a self-validating system: a single, rapid experiment that quantifies the target molecule, confirms its identity, and reveals the profile of any proton-bearing impurities.[5][25] For researchers, scientists, and drug development professionals, embracing qNMR is a strategic step towards more robust, efficient, and scientifically sound characterization of crucial chemical entities like Ethyl 4-hydroxynicotinate.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Hu, G., et al. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]

  • American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. [Link]

  • JEOL. (2022, December 19). qNMR - Quantitative Analysis by NMR. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Hu, G., et al. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. [Link]

  • Reddit. (2021, January 14). Purity analysis with qNMR vs IR. r/chemistry. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Regis Technologies, Inc. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]

  • University of Oxford. (2017, November). Quantitative NMR Spectroscopy. [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]

  • Verma, K. K., & Gulati, A. K. (1982). Titrimetric determination of some organic compounds with bromine chloride. PubMed. [Link]

  • SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]

  • Google Patents. (2015).
  • BIPM. (2023, March 6). New international guidelines on organic pure material standards. [Link]

  • ResearchGate. (2025, August 5). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. [Link]

  • Papousek, J., et al. (2023, February 16). Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes. NIH. [Link]

  • IUPAC. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts. [Link]

  • Integrated Spectroscopies. Purity by Absolute qNMR Instructions. [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. [Link]

  • Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. NIH. [Link]

  • National Institute of Standards and Technology. Ethyl nicotinate. NIST WebBook. [Link]

  • Jaki, B. U., et al. (2025, October 24). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. [Link]

  • ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR.... [Link]

  • The Good Scents Company. ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester. [Link]

  • University of the Witwatersrand, Johannesburg. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... [Link]

  • bevital. Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. [Link]

  • SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]

  • Spectroscopy Online. (2016, May 1). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. [Link]

  • YouTube. (2022, September 21). HOW TO DETERMINE THE PURITY OF AN ORGANIC COMPOUND. [Link]

  • Eurisotop. Standards for qNMR. [Link]

Sources

Comparative Reactivity Guide: 2-Hydroxypyridines vs. 4-Hydroxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomeric Imperative

For researchers in medicinal chemistry, 2- and 4-hydroxypyridines are not merely structural isomers; they represent distinct electronic systems governed by the Lactam-Lactim tautomerism. While often drawn as "hydroxy" pyridines (lactims), both isomers exist predominantly as pyridones (lactams) in the solid state and in polar solvents relevant to biological systems.

This guide provides a technical comparison of their reactivity profiles, focusing on the divergence in N- vs. O-alkylation selectivity , Electrophilic Aromatic Substitution (EAS) , and Deoxy-halogenation .

Key Differentiator
  • 2-Pyridone: Forms cyclic hydrogen-bonded dimers (DNA base-pair mimicry).

  • 4-Pyridone: Exhibits significant zwitterionic character, leading to higher basicity and polymeric intermolecular hydrogen bonding.

Tautomeric Landscapes & Electronic Properties

Understanding the ground-state electronics is the prerequisite for predicting reactivity.

The Lactam-Lactim Equilibrium

In the gas phase, the hydroxy (lactim) form is favored.[1] However, in solution (polar media) and solid phase, the equilibrium shifts drastically to the keto (lactam) form.

  • 2-Pyridone: The lactam is favored by

    
    3.3 kJ/mol in solid state.
    
  • 4-Pyridone: The lactam is heavily favored due to a large resonance contribution from a zwitterionic form (oxide anion/pyridinium cation), making it more polar than the 2-isomer.

Physicochemical Comparison
Property2-Hydroxypyridine (2-Pyridone)4-Hydroxypyridine (4-Pyridone)Clinical Significance
Dominant Form (Polar Solvent) 2-Pyridone (Lactam)4-Pyridone (Lactam)Scaffold binding mode (H-bond donor/acceptor)
pKa (Protonated)


4-pyridone is significantly more basic ; affects salt formation.
pKa (Neutral)


Both are weak acids; 4-isomer is slightly more acidic.
Dipole Moment 4.26 D~6.0 D4-pyridone has higher aqueous solubility.
H-Bonding Motif Cyclic Dimers (8-membered ring)Polymeric ChainsAffects melting point and solubility profiles.
Visualizing the Electronic States

Tautomerism cluster_2 2-Hydroxypyridine System cluster_4 4-Hydroxypyridine System Lactim2 2-Hydroxypyridine (Lactim) Favored in Gas Phase Lactam2 2-Pyridone (Lactam) Favored in Solution Lactim2->Lactam2 Polar Solvent Dimer2 Cyclic Dimer (Solid State) Lactam2->Dimer2 Self-Assembly Lactim4 4-Hydroxypyridine (Lactim) Lactam4 4-Pyridone (Lactam) Lactim4->Lactam4 Polar Solvent Zwitter4 Zwitterion Form (High Contribution) Lactam4->Zwitter4 Resonance

Figure 1: Tautomeric equilibria showing the shift toward lactam forms in polar media and the unique zwitterionic resonance of 4-pyridone.

Nucleophilic Reactivity: Alkylation Selectivity

Both isomers are ambident nucleophiles , possessing two nucleophilic sites: the Nitrogen (N) and the Oxygen (O). Controlling regioselectivity is a critical challenge in synthesis.

Mechanistic Drivers (HSAB Theory)
  • N-Alkylation (Thermodynamic/Soft): Favored by soft electrophiles (alkyl iodides) and polar aprotic solvents which solvate the oxygen anion.

  • O-Alkylation (Kinetic/Hard): Favored by hard electrophiles (sulfonates), silver salts (Ag+ blocks the Nitrogen lone pair), or O-selective conditions like Mitsunobu.

Comparative Selectivity Table
Condition2-Pyridone Response4-Pyridone ResponseMechanism
NaH / DMF / MeI N-Alkylation (>90%) N-Alkylation (>95%)

on free anion. N is more nucleophilic in polar aprotic media.

/ MeI (Non-polar)
O-Alkylation O-Alkylation Ag+ coordinates to N, forcing attack from O.
Mitsunobu (

/DIAD)
O-Alkylation (Standard)O-Alkylation Oxy-phosphonium intermediate favors O-attack.
Diazomethane Mixture (N + O)Mixture (N + O)Non-selective methylation.
Decision Tree for Alkylation

Alkylation Start Target Product? N_Alk N-Alkyl Pyridone Start->N_Alk Desired O_Alk O-Alkyl Pyridine (Alkoxypyridine) Start->O_Alk Desired Method_N1 Base: NaH or K2CO3 Solvent: DMF or DMSO Electrophile: Alkyl Halide N_Alk->Method_N1 Method_N2 Catalyst-Free Organohalides N_Alk->Method_N2 Green Chem Method_O1 Silver Salts (Ag2CO3 + R-X) Solvent: Benzene/Toluene O_Alk->Method_O1 Halides Method_O2 Mitsunobu Reaction (R-OH, PPh3, DIAD) O_Alk->Method_O2 Alcohols

Figure 2: Strategic workflow for selecting reaction conditions to target specific alkylation isomers.

Electrophilic Aromatic Substitution (EAS)[2]

Despite being electron-deficient compared to benzene, the oxygen atom activates the pyridine ring, making EAS feasible under controlled conditions.

Regioselectivity

Both isomers direct incoming electrophiles to the 3- and 5-positions (ortho/para to the oxygen donor).

  • 2-Pyridone: Nitration, halogenation, and sulfonation occur readily at C3 and C5.

  • 4-Pyridone: Also directs to C3 and C5 (beta positions). However, the high basicity of 4-pyridone often leads to protonation of the nitrogen under acidic EAS conditions, which can deactivate the ring.

Reactivity Profile
  • Halogenation (

    
    , 
    
    
    
    ):
    Both react rapidly. 2-pyridone often requires no catalyst.
  • Nitration (

    
    ):  Requires harsh conditions. 2-pyridone yields 3-nitro and 3,5-dinitro derivatives.
    

Functional Group Interconversion: Deoxy-Chlorination

Converting the C=O (or C-OH) to C-Cl is a pivotal step in drug synthesis, enabling subsequent


 or cross-coupling reactions.
The Transformation

Both isomers can be converted to their chloropyridine counterparts using phosphoryl chloride (


).
  • 2-Pyridone

    
     2-Chloropyridine:  Generally robust.
    
  • 4-Pyridone

    
     4-Chloropyridine:  More sensitive. 4-chloropyridine is unstable as a free base and prone to self-polymerization. It is usually isolated as the hydrochloride salt.
    

Experimental Protocols

Protocol A: Regioselective N-Alkylation of 2-Pyridone

Objective: Synthesis of N-benzyl-2-pyridone.

  • Setup: In a flame-dried round-bottom flask, dissolve 2-hydroxypyridine (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.1 eq) portion-wise. Evolution of

    
     gas will be observed. Stir for 30 min at 0°C until gas evolution ceases (Solution becomes clear/yellow).
    
  • Alkylation: Add Benzyl bromide (1.1 eq) dropwise.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (SiO2, 5% MeOH/DCM). N-alkyl product is typically more polar than O-alkyl byproducts.

  • Workup: Quench with water (50 mL). Extract with EtOAc (3 x 30 mL). Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over

    
    .
    
  • Purification: Flash column chromatography.

    • Validation:

      
       NMR shows N-CH2 benzylic protons around 
      
      
      
      5.1 ppm. (O-CH2 protons typically appear downfield >5.4 ppm).
Protocol B: Deoxy-chlorination of 4-Pyridone

Objective: Synthesis of 4-chloropyridine Hydrochloride. Note: 4-Chloropyridine free base is unstable.

  • Setup: Place 4-hydroxypyridine (1.0 eq, 20 mmol) in a heavy-walled pressure vial or round bottom flask.

  • Reagent: Add

    
      (5.0 eq) neat. (Optional: Add 1.0 eq 
    
    
    
    to accelerate).
  • Reaction: Heat to 140°C for 4 hours. The solid starting material will dissolve as the reaction proceeds.

  • Quenching (Critical):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. The reaction is highly exothermic.

  • Isolation:

    • Allow the ice to melt. The solution will be strongly acidic.

    • Do NOT neutralize if the HCl salt is desired (neutralization to free base leads to polymerization).

    • Evaporate the aqueous solution to dryness under reduced pressure (high vacuum) to obtain the crude Hydrochloride salt.

    • Recrystallize from EtOH/Ether.

References

  • Tautomeric Equilibrium & Solvent Effects: Baranac-Stojanović, M., et al. "Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects."[2] Org.[2][3][4][5] Biomol. Chem., 2023, 22, 144-158.[2] [Link]

  • N- vs O-Alkylation Selectivity: Feng, B., et al. "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides." J. Org.[4][5][6] Chem., 2018, 83, 15, 8762–8769. [Link]

  • Chlorination Protocols: Wang, H., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3."[7] Molecules, 2012, 17(4), 4533-4544. [Link]

  • Hydrolysis & Zwitterionic Character: Gong, Y., et al. "Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure."[8] Bioorg. Med. Chem. Lett., 2007, 17(6), 1622-1625. [Link]

  • Acidity and pKa Values: Albert, A., Phillips, J.N.[9][10] "Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings."[11][12] J. Chem. Soc., 1956, 1294-1304.[9] [Link]

Sources

A Comparative Analysis of Green Chemistry Metrics for the Synthesis of Ethyl 4-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imperative to integrate green chemistry principles into pharmaceutical and fine chemical synthesis is no longer a niche endeavor but a cornerstone of sustainable industrial practice. The pursuit of methodologies that minimize waste, reduce energy consumption, and utilize renewable resources is paramount for both environmental stewardship and economic viability. Ethyl 4-hydroxynicotinate, a valuable heterocyclic building block in medicinal chemistry, presents an excellent case study for evaluating the green credentials of synthetic pathways. This guide provides a comparative assessment of two distinct synthetic routes to Ethyl 4-hydroxynicotinate, meticulously analyzing their performance through the lens of key green chemistry metrics: Atom Economy, Environmental Factor (E-Factor), and Process Mass Intensity (PMI). By dissecting the causality behind experimental choices and presenting supporting data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions towards greener and more efficient chemical manufacturing.

Synthetic Route 1: The Diazotization Pathway from Ethyl 4-aminonicotinate

This classical approach leverages the well-established Sandmeyer-type reaction, proceeding via the diazotization of an aromatic amine followed by hydrolysis. This pathway is conceptually straightforward but often entails the use of corrosive acids and generates significant aqueous waste.

Mechanistic Rationale and Experimental Considerations

The core of this synthesis lies in the conversion of the primary aromatic amine of ethyl 4-aminonicotinate into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid (typically sulfuric or hydrochloric acid) at low temperatures to ensure the stability of the diazonium intermediate.[1] The subsequent hydrolysis of the diazonium salt, facilitated by heating the aqueous solution, yields the desired hydroxyl group.

The choice of a strong acid is critical; it acts as both a reactant and a solvent for the initial amine. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt. The workup procedure typically involves neutralization and extraction, contributing to the overall process mass.

Experimental Protocol:

Step 1: Diazotization of Ethyl 4-aminonicotinate

  • To a stirred solution of ethyl 4-aminonicotinate (16.6 g, 0.1 mol) in 2M sulfuric acid (150 mL), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C.

Step 2: Hydrolysis of the Diazonium Salt

  • The cold diazonium salt solution is slowly added to 200 mL of boiling 10% v/v aqueous sulfuric acid.

  • The mixture is refluxed for 1 hour, during which nitrogen gas evolution is observed.

  • After cooling to room temperature, the solution is neutralized with a saturated sodium carbonate solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield Ethyl 4-hydroxynicotinate. (Note: This is a representative protocol based on established diazotization procedures. The yield is estimated to be around 75% based on similar transformations of aromatic amines.)

Synthetic Route 2: Nucleophilic Aromatic Substitution of Ethyl 4-chloronicotinate

This alternative route involves the displacement of a halogen atom on the pyridine ring with a hydroxide nucleophile. This approach avoids the use of nitrous acid but may require harsher reaction conditions to facilitate the nucleophilic aromatic substitution on an electron-deficient ring.

Mechanistic Rationale and Experimental Considerations

Nucleophilic aromatic substitution on pyridine rings is generally facilitated by electron-withdrawing groups. In the case of ethyl 4-chloronicotinate, the ester group provides some activation, but elevated temperatures and a strong nucleophile are typically required. The choice of solvent is critical to ensure the solubility of both the substrate and the nucleophile. A high-boiling point, polar aprotic solvent like DMSO or DMF is often employed. The workup involves acidification and extraction.

Experimental Protocol:

Step 1: Synthesis of Ethyl 4-chloronicotinate (This intermediate can be prepared from 4-chloronicotinic acid via Fischer esterification. A representative procedure is adapted from a patent for the synthesis of ethyl nicotinate.)[2][3]

  • A mixture of 4-chloronicotinic acid (15.75 g, 0.1 mol), absolute ethanol (46.1 g, 1 mol), and a solid acid catalyst (e.g., Amberlyst-15, 1.6 g) in toluene (75 mL) is heated to 80 °C and stirred for 6 hours.

  • The reaction mixture is cooled, the catalyst is filtered off, and the toluene and excess ethanol are removed under reduced pressure. The crude ethyl 4-chloronicotinate is used directly in the next step.

Step 2: Hydrolysis of Ethyl 4-chloronicotinate

  • The crude ethyl 4-chloronicotinate is dissolved in dimethyl sulfoxide (DMSO) (100 mL).

  • Sodium hydroxide (6.0 g, 0.15 mol) is added, and the mixture is heated to 120 °C for 4 hours.

  • The reaction mixture is cooled to room temperature and poured into ice water (300 mL).

  • The solution is acidified to pH 4-5 with concentrated hydrochloric acid.

  • The precipitated product is filtered, washed with cold water, and dried to afford Ethyl 4-hydroxynicotinate. (Note: This is a representative protocol. The yield for the hydrolysis step is estimated to be around 85% based on similar nucleophilic aromatic substitution reactions.)

Comparative Analysis of Green Chemistry Metrics

To objectively assess the "greenness" of each synthetic pathway, we will now calculate and compare their Atom Economy, E-Factor, and Process Mass Intensity.

Data Presentation
MetricRoute 1: DiazotizationRoute 2: Nucleophilic Aromatic Substitution
Atom Economy (%) 45.7%78.9% (for hydrolysis step)
Environmental Factor (E-Factor) ~25.4~15.8
Process Mass Intensity (PMI) ~26.4~16.8

Detailed calculations are provided in the Appendix.

Visualization of Synthetic Workflows

G cluster_0 Route 1: Diazotization Pathway cluster_1 Route 2: Nucleophilic Aromatic Substitution A1 Ethyl 4-aminonicotinate P1 Diazotization (NaNO2, H2SO4, H2O) A1->P1 I1 Diazonium Salt (in situ) P1->I1 P2 Hydrolysis (H2O, Heat) I1->P2 B1 Ethyl 4-hydroxynicotinate P2->B1 A2 4-Chloronicotinic Acid P3 Esterification (EtOH, Catalyst, Toluene) A2->P3 I2 Ethyl 4-chloronicotinate P3->I2 P4 Hydrolysis (NaOH, DMSO) I2->P4 B2 Ethyl 4-hydroxynicotinate P4->B2

Caption: Comparative workflows for the synthesis of Ethyl 4-hydroxynicotinate.

Discussion and Interpretation of Green Metrics

The quantitative analysis of the green chemistry metrics reveals a significant disparity between the two synthetic routes.

  • Atom Economy: Route 2 demonstrates a markedly superior atom economy for the key hydrolysis step. This is because, in an ideal substitution reaction, the only byproduct is the displaced chloride ion, leading to a higher incorporation of reactant atoms into the final product. In contrast, the diazotization pathway (Route 1) inherently generates a significant amount of byproducts, including sodium sulfate and nitrogen gas, resulting in a much lower atom economy.

  • E-Factor and PMI: Both the E-Factor and PMI are considerably lower for Route 2, indicating a more environmentally benign and efficient process in terms of waste generation per unit of product. The high E-Factor and PMI of Route 1 are primarily attributed to the large volumes of aqueous acid and solvent used in the diazotization and subsequent workup steps. While Route 2 utilizes an organic solvent (DMSO), the overall mass of materials used is substantially less than the aqueous-based system of Route 1.

Conclusion and Future Perspectives

Based on this comparative analysis, the Nucleophilic Aromatic Substitution pathway (Route 2) emerges as the demonstrably "greener" option for the synthesis of Ethyl 4-hydroxynicotinate. Its superior atom economy and significantly lower E-Factor and PMI highlight its potential for reduced environmental impact and improved process efficiency.

However, it is crucial to acknowledge the limitations of this assessment. The analysis is based on established, yet generalized, laboratory-scale procedures. Optimization of reaction conditions, such as catalyst selection, solvent recycling, and process intensification, could further enhance the green credentials of both routes. For instance, exploring enzymatic hydrolysis or the use of greener solvents like ionic liquids or deep eutectic solvents in Route 2 could lead to even more sustainable processes. Future research should focus on obtaining precise experimental data for these specific reactions and exploring novel catalytic systems to further align the synthesis of this important building block with the principles of green chemistry.

References

  • Krasnokutskaya, E. A., et al. (2007). A convenient and general one-step preparation of aromatic and some heterocyclic iodides. Synthesis, 2007(01), 81-84.
  • CN106957262A - A kind of preparation method of ethyl nicotinate - Google P
  • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2023). Process Mass Intensity (PMI).
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

Appendix: Detailed Green Chemistry Metric Calculations

Molecular Weights:

  • Ethyl 4-hydroxynicotinate: 167.16 g/mol

  • Ethyl 4-aminonicotinate: 166.18 g/mol

  • Sodium Nitrite: 69.00 g/mol

  • Sulfuric Acid: 98.08 g/mol

  • Water: 18.02 g/mol

  • Sodium Sulfate: 142.04 g/mol

  • Nitrogen: 28.02 g/mol

  • Ethyl 4-chloronicotinate: 185.61 g/mol

  • Sodium Hydroxide: 40.00 g/mol

  • Sodium Chloride: 58.44 g/mol

Route 1: Diazotization

  • Balanced Equation (simplified): C₈H₁₀N₂O₂ + NaNO₂ + H₂SO₄ → C₈H₉NO₃ + N₂ + NaHSO₄ + H₂O

  • Atom Economy: AE = (Mass of desired product) / (Total mass of reactants) * 100 AE = (167.16) / (166.18 + 69.00 + 98.08) * 100 = 45.7%

  • E-Factor (assuming 75% yield): Mass of product = 0.1 mol * 167.16 g/mol * 0.75 = 12.54 g Total mass of inputs = 16.6 g (amine) + 7.6 g (NaNO₂) + 150 mL * 1.84 g/mL (H₂SO₄ solution) + 20 mL (water) + 200 mL (boiling water) + 300 mL (ethyl acetate) + 50 mL (brine) = ~319.2 g Mass of waste = Total mass of inputs - Mass of product = 319.2 g - 12.54 g = 306.66 g E-Factor = Mass of waste / Mass of product = 306.66 / 12.54 = ~24.5

  • PMI (assuming 75% yield): PMI = Total mass of inputs / Mass of product = 319.2 / 12.54 = ~25.4

Route 2: Nucleophilic Aromatic Substitution

  • Balanced Equation (hydrolysis step): C₈H₈ClNO₂ + 2NaOH → C₈H₉NO₃ + NaCl + H₂O

  • Atom Economy (hydrolysis step): AE = (167.16) / (185.61 + 2 * 40.00) * 100 = 78.9%

  • E-Factor (assuming 85% yield for hydrolysis): Mass of product = 0.1 mol * 167.16 g/mol * 0.85 = 14.21 g Total mass of inputs (hydrolysis step) = 18.56 g (ester) + 6.0 g (NaOH) + 100 mL * 1.1 g/mL (DMSO) + 300 mL (water) + ~10 mL (HCl) = ~224.56 g Mass of waste = 224.56 g - 14.21 g = 210.35 g E-Factor = 210.35 / 14.21 = ~14.8

  • PMI (assuming 85% yield for hydrolysis): PMI = 224.56 / 14.21 = ~15.8

Sources

Comparative Guide: Substituted Nicotinic Acid Esters in Drug Delivery & Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted nicotinic acid esters (nicotinates) represent a critical class of prodrugs and bioactive agents designed to overcome the physicochemical and side-effect limitations of their parent compound, Nicotinic Acid (Niacin) . While Niacin is a potent lipid-lowering agent and vasodilator, its clinical utility is often hampered by cutaneous flushing (mediated by Prostaglandin D2) and poor lipophilicity for transdermal delivery.

This guide provides a technical comparison of key nicotinate esters—Methyl, Benzyl, Hexyl, and Tocopheryl Nicotinate —analyzing their performance in transdermal kinetics, vasodilation efficacy, and therapeutic safety profiles.

Mechanism of Action & Structure-Activity Relationship (SAR)

The pharmacological efficacy of nicotinate esters relies on a prodrug mechanism . Upon administration (topical or systemic), the ester bond shields the carboxylic acid, increasing lipophilicity (LogP). Once at the target site (e.g., stratum corneum or plasma), esterases hydrolyze the compound, releasing free Nicotinic Acid.

Core Pathway:
  • Permeation: High LogP allows rapid transit through the stratum corneum (SC).

  • Bioactivation: Cytosolic esterases (non-specific

    
    -naphthylacetate-esterase) hydrolyze the ester.
    
  • Receptor Activation: Free Nicotinic Acid binds to GPR109A (HM74A) on Langerhans cells or adipocytes.

  • Signaling:

    • Skin: Increases intracellular

      
      , activating Phospholipase A2 
      
      
      
      COX-1
      
      
      PGD2 release
      
      
      Vasodilation (Erythema).
    • Systemic: Inhibits Adenylyl Cyclase

      
       Reduced cAMP 
      
      
      
      Inhibition of Lipolysis .

G cluster_0 Prodrug Phase cluster_1 Bioactivation Phase cluster_2 Pharmacological Effect Ester Nicotinate Ester (High LogP) SC Stratum Corneum Barrier Ester->SC Permeation Enzyme Esterase (Hydrolysis) SC->Enzyme Niacin Free Nicotinic Acid Enzyme->Niacin Cleavage GPR109A GPR109A Receptor Niacin->GPR109A Binding PGD2 PGD2 Release GPR109A->PGD2 Dermal Pathway Lipid Inhibit Lipolysis (Systemic) GPR109A->Lipid Systemic Pathway Vaso Vasodilation (Erythema) PGD2->Vaso

Figure 1: Mechanism of action for nicotinate esters, illustrating the transition from lipophilic prodrug to active metabolite.

Comparative Analysis: Dermatological & Vasoactive Applications

In dermatology and cosmetics, nicotinates are used as rubefacients (agents that cause redness/warming) to increase local blood flow. The choice of ester dictates the onset and duration of action.

Methyl vs. Benzyl vs. Hexyl Nicotinate

The following table synthesizes data on lipophilicity and vasoactive kinetics.

CompoundCAS No.[1][2]LogP (Approx)Onset of ErythemaDurationPrimary Application
Methyl Nicotinate 93-60-70.7Very Fast (< 5 min)Short (~1-2 hrs)Rapid screening of anti-inflammatories; Topical analgesics.
Benzyl Nicotinate 94-44-02.4Fast (~5-10 min)ModerateHair growth stimulation; Joint pain relief.
Hexyl Nicotinate 5923-71-73.2Delayed (Lag time)LongDeep tissue penetration; Chronic conditions (Raynaud's).

Key Technical Insights:

  • Methyl Nicotinate (MN): Exhibits a "sigmoidal" dose-response curve. It is the gold standard for inducing experimental erythema to test anti-inflammatory drugs (e.g., measuring how well ibuprofen blunts the MN response). A concentration of 20 mmol/L is optimal for reproducible vasodilation [1].[3]

  • Benzyl Nicotinate (BN): Shows site-specific kinetics; onset is fastest on the forehead due to high follicular density, compared to the forearm [2]. It significantly increases lipid fluidity in the stratum corneum, acting as a penetration enhancer for other co-administered drugs.

  • Hexyl Nicotinate (HN): Due to higher lipophilicity, HN penetrates the epidermis efficiently but may face a "clearance" lag in the dermis. Studies show 1.0% HN lotion is significantly more effective than 0.1% for increasing blood flow in Raynaud's phenomenon patients [3].

Comparative Analysis: Systemic & Therapeutic Applications

For systemic use (dyslipidemia), the goal is to deliver Nicotinic Acid while minimizing the "flush."

The "No-Flush" Controversy: Inositol Hexanicotinate (IHN) vs. Tocopheryl Nicotinate
  • Inositol Hexanicotinate (IHN): Marketed as "No-Flush Niacin."[4][5] It is composed of six nicotinic acid molecules attached to an inositol core.

    • Performance: Clinical data suggests IHN releases free nicotinic acid extremely slowly. While this eliminates flushing, several studies indicate it may fail to raise plasma niacin levels sufficiently to alter lipid profiles (LDL/HDL) effectively [4]. It is often considered pharmacologically inert for lipid management compared to immediate-release Niacin.

  • Tocopheryl Nicotinate (Vitamin E Nicotinate): A hybrid ester combining Vitamin E and Niacin.

    • Performance: Used primarily to improve microcirculation in peripheral vascular diseases (e.g., hypertension, cold extremities). The hydrolysis is slow, providing a sustained release that avoids the sharp peak in plasma niacin responsible for intense flushing.

Detailed Experimental Protocol: Synthesis of Benzyl Nicotinate

Objective: Synthesize Benzyl Nicotinate (High Purity) via Acid Chloride Intermediate. Rationale: Direct esterification (Fischer) can be slow and equilibrium-limited. The acid chloride route ensures higher conversion and easier purification.

Reagents Required:
  • Nicotinic Acid (1.0 eq)[6]

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Benzyl Alcohol (1.1 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Sodium Bicarbonate (

    
    )
    
Step-by-Step Workflow:
  • Activation (Acid Chloride Formation):

    • In a round-bottom flask equipped with a reflux condenser and drying tube (

      
      ), suspend Nicotinic Acid (12.3 g, 0.1 mol)  in dry DCM (50 mL) .
      
    • Add Thionyl Chloride (11 mL, 0.15 mol) dropwise.

    • Critical Step: Heat to reflux (40°C) for 2–3 hours until gas evolution (

      
      ) ceases and the solution becomes clear.
      
    • Evaporate excess

      
       and solvent under reduced pressure to obtain crude Nicotinoyl Chloride hydrochloride  (yellow solid).
      
  • Esterification:

    • Redissolve the crude acid chloride in fresh anhydrous DCM (50 mL) . Cool to 0°C in an ice bath.

    • Prepare a mixture of Benzyl Alcohol (11.9 g, 0.11 mol) and Triethylamine (16.7 mL, 0.12 mol) in DCM (20 mL).

    • Add the alcohol/base mixture dropwise to the acid chloride solution over 30 minutes, maintaining temperature < 5°C (Exothermic reaction).

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up & Purification:

    • Quench reaction with water (50 mL).

    • Wash the organic layer sequentially with:

      • Saturated

        
         (2 x 50 mL) to remove unreacted acid.
        
      • Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Purification: Distill under reduced pressure or perform column chromatography (Silica gel, Hexane:EtOAc 4:1).

    • Expected Yield: ~85-90%.[7] Appearance: Pale yellow oil/solid.

Synthesis Start Nicotinic Acid (Starting Material) Step1 Activation: + SOCl2, Reflux Start->Step1 Inter Nicotinoyl Chloride (Intermediate) Step1->Inter - SO2, - HCl Step2 Esterification: + Benzyl Alcohol + Et3N (Base) Inter->Step2 End Benzyl Nicotinate (Final Product) Step2->End Nucleophilic Acyl Substitution

Figure 2: Synthetic pathway for Benzyl Nicotinate via acid chloride activation.

Emerging Applications: Antimicrobial Activity

Recent medicinal chemistry efforts have expanded the nicotinate scaffold beyond simple esters to complex hydrazones and oxadiazoles.

  • Antitubercular Activity: 2-substituted nicotinate derivatives have shown significant activity against Mycobacterium tuberculosis.

  • Antifungal: 5-(4-fluorophenyl)nicotinoyl-1-methylpyrrolidin-2-one has demonstrated potent activity against Candida albicans [5].

  • Data Summary:

Derivative ClassTarget OrganismMIC Range (

g/mL)
Comparison
Nicotinoyl Hydrazones S. aureus (Gram +)1.95 - 15.62Comparable to standard antibiotics in vitro.
Oxadiazole Derivatives M. tuberculosis0.78High potency; potential lead compounds.

References

  • Elawa, S., et al. (2019).[3] "The microvascular response in the skin to topical application of methyl nicotinate: Effect of concentration and variation between skin sites." Microvascular Research, 124, 54-60.[3] Link

  • Gehring, W., et al. (1990). "Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites." Journal of Dermatological Science, 1(5), 379-385. Link

  • Bunker, C.B., et al. (1988). "The effects of topically applied hexyl nicotinate lotion on the cutaneous blood flow in patients with Raynaud's phenomenon."[6] British Journal of Dermatology, 119(6), 771-776. Link

  • Norris, R.B. (2006). "“No-Flush” Niacin: The Flush Is Not the Only Thing That’s Missing." Preventive Cardiology, 9(1), 64-65. Link

  • Gaikwad, N.D., et al. (2016). "Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity." MedCrave Online Journal of Toxicology, 2(1). Link

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.